molecular formula C14H16O4 B1323831 trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-84-6

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Katalognummer: B1323831
CAS-Nummer: 733740-84-6
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: SRFOISVYVQZJQU-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R,2R)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOISVYVQZJQU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641327
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-84-6
Record name rel-(1R,2R)-2-(4-Methoxybenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Art of the Five-Membered Ring: A Technical Guide to the Synthesis of Polysubstituted Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopentane ring, a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, presents a unique and persistent challenge in synthetic organic chemistry.[1][2] Unlike the more readily accessible cyclohexane ring, the synthesis of highly functionalized and stereochemically complex cyclopentane derivatives demands a diverse and nuanced strategic approach.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and field-proven methodologies for the construction of polysubstituted cyclopentanes. We will delve into the core principles, mechanistic underpinnings, and practical applications of key synthetic strategies, including cycloaddition reactions, domino/cascade sequences, radical cyclizations, and ring-closing metathesis. This guide is designed to not only be a repository of reliable protocols but also to foster a deeper understanding of the causality behind experimental choices, empowering chemists to rationally design and execute their own innovative synthetic routes.

Introduction: The Enduring Significance of the Cyclopentane Motif

The five-membered carbocycle is a privileged structural motif in a multitude of biologically active molecules.[1][4] From the potent anti-leukemic agent Δ¹²-prostaglandin J₃ to the antiviral carbocyclic nucleosides, the cyclopentane core often imparts crucial conformational rigidity and precise spatial orientation of functional groups for optimal interaction with biological targets.[5][6] However, the stereocontrolled construction of these often densely functionalized rings remains a significant hurdle for synthetic chemists.[7] This guide will navigate the landscape of modern synthetic solutions to this challenge, offering both strategic insights and practical, step-by-step guidance.

Cycloaddition Strategies: Convergent Pathways to Cyclopentane Cores

[3+2] Cycloaddition reactions represent a powerful and convergent approach to the synthesis of five-membered rings, involving the combination of a three-atom and a two-atom component.[7] These reactions offer a high degree of control over both relative and absolute stereochemistry, making them a mainstay in asymmetric synthesis.

Metal-Catalyzed [3+2] Cycloadditions of Vinyldiazocarbonyls and Vinyl Ethers

A notable advancement in this area is the rhodium-catalyzed [3+2] cycloaddition of vinyldiazocarbonyl compounds with vinyl ethers. This methodology allows for the construction of highly functionalized cyclopentenes with excellent enantioselectivity and diastereoselectivity.[8]

Mechanism of Action: The reaction is initiated by the formation of a rhodium carbene from the vinyldiazoacetate. This intermediate then reacts with the vinyl ether in a stepwise process, the mechanism of which can be distinct from other [3+2] cycloadditions.[8] The stereochemical outcome is dictated by the chiral rhodium catalyst, which effectively controls the facial selectivity of the cycloaddition.

Experimental Protocol: Asymmetric Synthesis of a Polysubstituted Cyclopentene [8]

  • Materials:

    • Vinyldiazoacetate (1.0 equiv)

    • Vinyl ether (5.0 equiv)

    • Rh₂(S-DOSP)₄ catalyst (0.1 mol %)

    • Dichloromethane (CH₂Cl₂) (solvent)

  • Procedure:

    • To a solution of the vinyl ether in dichloromethane at room temperature, add the Rh₂(S-DOSP)₄ catalyst.

    • Slowly add a solution of the vinyldiazoacetate in dichloromethane to the reaction mixture over a period of 1-2 hours.

    • Stir the reaction mixture at room temperature until the vinyldiazoacetate is completely consumed (as monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentene.

Data Presentation: Scope and Stereoselectivity

EntryVinyldiazoacetate (R¹)Vinyl Ether (R²)Yield (%)ee (%)
1PhenylEthyl7998
2MethylPhenyl85>99
3Isopropyltert-Butyl7296

Data adapted from a representative study.[8]

Donor-Acceptor Cyclopropanes in Formal [3+2] Cycloadditions

Donor-acceptor (D-A) cyclopropanes can serve as three-carbon components in formal [3+2] cycloaddition reactions with various two-carbon partners, such as 1,3-dienes. These reactions are typically promoted by a Lewis acid and proceed through a stepwise mechanism involving a 1,3-zwitterionic intermediate.[9]

Workflow for Lewis Acid-Initiated [3+2] Cycloaddition

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Isolation DA_Cyclopropane Donor-Acceptor Cyclopropane Coordination Coordination of Lewis Acid to Acceptor Group DA_Cyclopropane->Coordination Diene 1,3-Diene Electrophilic_Addition Electrophilic Addition to Diene Diene->Electrophilic_Addition Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Coordination Ring_Opening Ring Opening to form 1,3-Zwitterion Coordination->Ring_Opening Ring_Opening->Electrophilic_Addition Cyclization Intramolecular Cyclization Electrophilic_Addition->Cyclization Quenching Reaction Quenching Cyclization->Quenching Purification Purification (Chromatography) Quenching->Purification Product Polysubstituted Cyclopentane Purification->Product

Caption: Workflow for the synthesis of polysubstituted cyclopentanes via a formal [3+2] cycloaddition of donor-acceptor cyclopropanes and 1,3-dienes.[9]

Domino and Cascade Reactions: Building Complexity in a Single Pot

Domino and cascade reactions are highly efficient processes that allow for the formation of multiple bonds and stereocenters in a single synthetic operation, minimizing waste and improving overall synthetic economy.[10][11]

Organocatalytic Triple Michael Domino Reaction

A powerful example is the organocatalytic triple Michael domino reaction for the asymmetric synthesis of fully substituted cyclopentanes. This reaction involves the sequential addition of an oxindole and a cinnamaldehyde to a conjugated diene, catalyzed by a chiral secondary amine.[12]

Mechanism of Action: The reaction is initiated by the Michael addition of the oxindole to the diene. The resulting enolate then participates in a double Michael addition with the cinnamaldehyde, which is activated by the organocatalyst through the formation of an iminium ion. This cascade process creates three new C-C bonds and up to six stereocenters with high levels of stereocontrol.[12]

Experimental Protocol: Asymmetric Synthesis of a Fully Substituted Cyclopentane-Oxindole [12]

  • Materials:

    • Oxindole (1.0 equiv)

    • Unsaturated conjugated diene (1.0 equiv)

    • (E)-Cinnamaldehyde (1.0 equiv)

    • Diphenylprolinol silyl ether catalyst (25 mol %)

    • Chloroform (CHCl₃) (solvent)

  • Procedure:

    • In a glass vial, combine the oxindole, unsaturated conjugated diene, (E)-cinnamaldehyde, and diphenylprolinol silyl ether catalyst.

    • Add chloroform and stir the reaction mixture at room temperature for 22 hours.

    • Upon completion (monitored by TLC), the reaction can be subjected to a one-pot Wittig olefination for further functionalization, or directly purified.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Stereoselectivity

EntryOxindole (R¹)Cinnamaldehyde (R²)Yield (%)d.r.ee (%)
1PhenylPhenyl7215:199
25-Bromo-Phenyl4-Chloro-Phenyl6810:198
3Benzyl2-Naphthyl303:199

Data adapted from a representative study.[12]

Rhodium Carbene-Initiated Domino Sequence

The reaction of vinyldiazoacetates with allylic alcohols, catalyzed by a rhodium complex, can initiate a remarkable domino sequence consisting of five distinct steps: oxonium ylide formation,[12][13]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction. This process generates cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity.[7]

Logical Relationship of the Domino Sequence

G Start Vinyldiazoacetate + Allylic Alcohol + Rh(II) Catalyst Ylide Oxonium Ylide Formation Start->Ylide Sigmatropic [2,3]-Sigmatropic Rearrangement Ylide->Sigmatropic OxyCope Oxy-Cope Rearrangement Sigmatropic->OxyCope Tautomerization Enol-Keto Tautomerization OxyCope->Tautomerization Ene Intramolecular Carbonyl Ene Reaction Tautomerization->Ene Product Polysubstituted Cyclopentane Ene->Product

Caption: The five-step domino sequence initiated by a rhodium carbene for the synthesis of highly substituted cyclopentanes.[7]

Radical Cyclizations: Harnessing Reactive Intermediates

Radical cyclization reactions provide a powerful method for the formation of five-membered rings, particularly in complex molecular settings. These reactions proceed through radical intermediates and are often characterized by their high functional group tolerance and mild reaction conditions.[12]

Tin-Mediated Radical Cyclizations

A classic and widely used method for radical cyclization involves the use of tributyltin hydride (Bu₃SnH) as a radical initiator and chain-transfer agent. A radical is typically generated from an alkyl halide or a xanthate ester, which then undergoes an intramolecular addition to a tethered alkene or alkyne.[3]

Mechanism of Action: The reaction is initiated by the homolytic cleavage of the Bu₃Sn-H bond to generate a tributyltin radical. This radical then abstracts a halogen atom from the substrate, generating an alkyl radical. This radical undergoes a 5-exo-trig cyclization onto a tethered double bond, forming a new C-C bond and a cyclized radical. The cyclized radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the final product and regenerate the tributyltin radical, thus propagating the radical chain.

Experimental Protocol: Synthesis of a Substituted Cyclopentane via Radical Cyclization [3]

  • Materials:

    • Alkenyl iodide (1.0 equiv)

    • Tributyltin hydride (1.2 equiv)

    • Azobisisobutyronitrile (AIBN) (0.1 equiv)

    • Anhydrous benzene or toluene (solvent)

  • Procedure:

    • Dissolve the alkenyl iodide in anhydrous benzene or toluene in a flame-dried flask under an inert atmosphere.

    • Add AIBN to the solution.

    • Slowly add a solution of tributyltin hydride in the same solvent to the reaction mixture at reflux over a period of 1-2 hours.

    • Continue to heat the reaction at reflux for an additional 2-4 hours after the addition is complete.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Ring-Closing Metathesis: A Powerful Tool for Cyclopentene Synthesis

Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful method for the synthesis of cyclic olefins, including cyclopentenes. The development of well-defined ruthenium and molybdenum catalysts has made this reaction a staple in modern organic synthesis.[14][15]

Grubbs Catalysts in Cyclopentene Formation

RCM reactions are typically catalyzed by Grubbs-type catalysts, which are tolerant of a wide range of functional groups. The reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a small, volatile olefin byproduct (e.g., ethylene), which drives the reaction to completion.[14]

Mechanism of Action: The catalytic cycle is initiated by the reaction of the Grubbs catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original alkylidene ligand and form a new metal-alkylidene complex. This new complex then undergoes an intramolecular [2+2] cycloaddition with the other alkene moiety in the substrate to form a second metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic olefin product and regenerates the active catalyst.[16]

Experimental Protocol: Synthesis of a Cyclopentene Derivative via RCM [17]

  • Materials:

    • Diene substrate (1.0 equiv)

    • Grubbs' second-generation catalyst (1-5 mol %)

    • Anhydrous dichloromethane or toluene (solvent)

  • Procedure:

    • Dissolve the diene substrate in anhydrous dichloromethane or toluene in a flame-dried flask under an inert atmosphere.

    • Add the Grubbs' catalyst to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of polysubstituted cyclopentane derivatives continues to be a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, from classic cycloadditions to modern domino reactions and metathesis, provide a powerful toolkit for the construction of these important carbocyclic scaffolds. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to construct these challenging rings with ever-increasing precision and efficiency will continue to open new avenues for scientific discovery and the development of novel therapeutics. The ongoing quest for more sustainable and atom-economical synthetic methods will undoubtedly drive further innovation in this critical area of organic chemistry.

References

  • Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • Luo, J., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Chemistry – A European Journal, 21(3), 1004-1008. [Link]

  • Hudlicky, T., & Reed, J. W. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 724-747. [Link]

  • Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634-3637. [Link]

  • Hudlicky, T., & Rinner, U. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6535-6566. [Link]

  • Davies, H. M. L., et al. (2001). Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes by a [3 + 2] Cycloaddition. Journal of the American Chemical Society, 123(30), 7461-7462. [Link]

  • Stewart, I. C., & Toste, F. D. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3723-3782. [Link]

  • Wikipedia. Ring-closing metathesis. [Link]

  • Davies, H. M. L., & Lee, G. H. (2015). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. [Link]

  • Kurteva, V. B., & Afonso, C. A. M. (2009). Synthesis of cyclopentitols by ring-closing approaches. Chemical Reviews, 109(12), 6809-6857. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]

  • Yeh, L. F., et al. (2012). The combination of domino process and kinetic resolution: Organocatalytic synthesis of functionalised cyclopentenes by sequential S N2′- Michael reaction. Tetrahedron, 68(36), 7317-7321. [Link]

  • Johnson, L. K. (2013). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]

  • Budynina, E. M., et al. (2015). Formal [3 + 2]-Cycloaddition of Donor–Acceptor Cyclopropanes to 1,3-Dienes: Cyclopentane Assembly. The Journal of Organic Chemistry, 80(24), 12266-12277. [Link]

  • O'Neill, J. C., & Corey, E. J. (2014). Total synthesis of Δ¹²-prostaglandin J₃, a highly potent and selective antileukemic agent. Angewandte Chemie International Edition, 53(40), 10833-10836. [Link]

  • Chen, X., et al. (2008). Control of Four Stereocenters in an Organocatalytic Domino Double Michael Reaction: Efficient Synthesis of Multisubstituted Cyclopentanes. Organic Letters, 10(15), 3267-3270. [Link]

  • Yadav, J. S., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry Letters, 16(4), 1073-1076. [Link]

  • Martin, S. F., & Roy, S. (2015). Applications of Ring Closing Metathesis. Total Synthesis of (±)-Pseudotabersonine. PMC. [Link]

  • Suzuki, R., & Noyori, R. (2018). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences. IntechOpen. [Link]

  • Wikipedia. Radical cyclization. [Link]

  • Gembus, V., et al. (2009). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 38(4), 1001-1011. [Link]

  • Prévost, M., & Hall, D. G. (2011). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

  • Rios, R., et al. (2007). One-pot organocatalytic domino Michael/α-alkylation reactions: highly enantioselective synthesis of functionalized cyclopentanones and cyclopentanols. Tetrahedron Letters, 48(33), 5835-5839. [Link]

  • Sutar, A. K., & Huber, B. (2020). One-Pot Tandem Ring-Opening and Ring-Closing Metathesis Polymerization of Disubstituted Cyclopentenes Featuring a Terminal Alkyne Functionality. Macromolecules, 53(11), 4348-4357. [Link]

  • Hopf, H., & Yufit, D. S. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1723-1730. [Link]

  • Jiao, L., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(10), 1243-1262. [Link]

  • Fuchs, R., & Jager, V. (1992). Process for the production of 1,3-cyclopentanedione. U.S.
  • Iacob, C., & Niculescu-Duvaz, D. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(3), 734. [Link]

  • YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

Sources

Friedel-Crafts Acylation of Cyclopentane Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl cyclopentyl ketones via the Friedel-Crafts acylation of arenes with cyclopentane carboxylic acid derivatives represents a foundational transformation in synthetic organic and medicinal chemistry. Cyclopentyl-bearing aryl ketones are critical pharmacophores and intermediates for complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, causality-driven analysis of the Friedel-Crafts acylation utilizing cyclopentanecarbonyl chloride and its anhydride counterparts. Designed for research scientists and drug development professionals, this guide bridges theoretical mechanistic insights with self-validating experimental protocols to ensure high-fidelity synthesis, optimal atom economy, and scalable throughput.

Mechanistic Framework & Causality

To master the Friedel-Crafts acylation, one must understand the thermodynamic and kinetic drivers of the reaction. Unlike Friedel-Crafts alkylation, which is notoriously plagued by polyalkylation and carbocation rearrangements (e.g., ring expansions), acylation is highly controlled.

The Causality of the Acylium Ion

The reaction is initiated by the stoichiometric addition of a strong Lewis acid, typically Aluminum Chloride ( AlCl3​ ).

  • Activation: AlCl3​ coordinates with the carbonyl oxygen or the chloride atom of cyclopentanecarbonyl chloride, severely polarizing the C–Cl bond[1].

  • Cleavage: Heterolytic cleavage generates the cyclopentyl acylium ion ( R-C≡O+ ). This species is resonance-stabilized, preventing the cyclopentane ring from undergoing unwanted expansion or rearrangement.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich arene (e.g., benzene, toluene, or anisole) attacks the acylium ion, disrupting its own aromaticity to form a Wheland intermediate (sigma complex)[1].

  • Rearomatization & Sequestration: Deprotonation by AlCl4−​ restores aromaticity, yielding the cyclopentyl aryl ketone.

Critical Insight: Why is >1.0 equivalent of AlCl3​ strictly required? The newly formed ketone possesses a highly nucleophilic carbonyl oxygen that forms a stable, unreactive donor-acceptor complex with AlCl3​ . This sequestration effectively removes the catalyst from the reaction cycle. Thus, at least 1.1 equivalents of AlCl3​ must be used to drive the reaction to completion[2].

Mechanism A Cyclopentanecarbonyl Chloride + AlCl3 B Donor-Acceptor Complex [R-CO-Cl-AlCl3] A->B Lewis Acid Coordination C Cyclopentyl Acylium Ion [R-C≡O]+ + AlCl4- B->C Heterolytic Cleavage E Wheland Intermediate (Sigma Complex) C->E Electrophilic Attack D Arene (e.g., Benzene) D->E Pi-Electron Donation F Cyclopentyl Phenyl Ketone (AlCl3 Complex) E->F Deprotonation by AlCl4- G Aqueous HCl Quench (H2O / H+) F->G Quenching H Free Cyclopentyl Phenyl Ketone + Al(OH)3 + HCl G->H Hydrolysis

Mechanistic Pathway of Acylium Ion Formation and Electrophilic Aromatic Substitution.

Substrate Scope, Catalyst Selection, and Atom Economy

While cyclopentanecarbonyl chloride is the most widely utilized acylating agent due to its high electrophilicity[1], the generation of corrosive hydrogen chloride (HCl) gas as a byproduct presents challenges at scale[3].

Modern process chemistry emphasizes atom economy and environmental sustainability. Traditional AlCl3​ -mediated reactions generate stoichiometric aluminum waste[4]. To mitigate this, alternative methodologies employing cyclopentanecarboxylic acid anhydrides with solid acid catalysts (e.g., sulfated zirconia or pillared clays) have been developed. These solid catalysts can be recovered and reused, and they eliminate HCl generation[3].

Quantitative Comparison of Acylation Systems
Acylating AgentCatalyst SystemTemp.Primary ByproductYield RangeIndustrial Viability
Cyclopentanecarbonyl Chloride AlCl3​ (1.1 - 1.5 eq)0 °C to RTHCl gas, Al(OH)3​ 85–95%High (Standard Lab/Pilot)
Cyclopentanecarboxylic Anhydride Sulfated Zirconia (Solid)200–300 °CCyclopentanecarboxylic Acid70–85%High (Continuous Flow/Green)
Cyclopentanecarbonyl Chloride FeCl3​ (0.1 eq)80 °CHCl gas60–80%Moderate (Requires activated arenes)

Table 1: Comparison of reagents and catalysts for the synthesis of cyclopentyl aryl ketones.

Self-Validating Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone

The following methodology details the synthesis of cyclopentyl phenyl ketone using benzene and cyclopentanecarbonyl chloride. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify intermediate success and prevent downstream failures.

Materials Required
  • Cyclopentanecarbonyl chloride (1.0 equiv, 10 mmol)

  • Anhydrous Benzene (Substrate and Solvent, 10 mL)

  • Anhydrous Aluminum Chloride ( AlCl3​ , 1.1 equiv, 11 mmol)

  • 1 M Aqueous HCl, Ice, Saturated NaHCO3​ , Brine, Anhydrous MgSO4​ .

Step-by-Step Procedure

Step 1: Preparation of the Acylating Complex

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Add anhydrous AlCl3​ (1.1 equiv) to the flask, followed by anhydrous benzene (10 mL).

  • Causality Check: Moisture must be rigorously excluded. AlCl3​ reacts violently with ambient humidity to form inactive Al(OH)3​ and HCl, immediately terminating catalytic potential[3].

Step 2: Controlled Addition

  • Cool the suspension to 0 °C using an ice-water bath.

  • Charge the addition funnel with cyclopentanecarbonyl chloride (1.0 equiv) and add it dropwise over 15 minutes.

  • Causality Check: The complexation and generation of the acylium ion is highly exothermic. Dropwise addition at 0 °C prevents localized overheating, which can cause substrate polymerization or decomposition.

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Quench a 10 µL aliquot in 1 mL of 1 M HCl/EtOAc. Run TLC (Hexane:EtOAc 9:1). The reaction is complete when the acid chloride is consumed, and a new, distinct UV-active spot (ketone) appears.

Step 4: Quenching and Phase Separation

  • Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice (20 g) and 1 M HCl (10 mL).

  • Causality Check: The acidic quench is mandatory. It hydrolyzes the stable [Ketone-AlCl3​] complex to release the free cyclopentyl phenyl ketone. The acidic environment prevents the precipitation of gelatinous Al(OH)3​ , which would otherwise form an intractable emulsion and trap the product[5].

Step 5: Workup and Purification

  • Separate the organic (benzene) layer. Extract the aqueous layer with dichloromethane (2 × 15 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (FT-IR & NMR): Perform FT-IR analysis on the crude oil. Validation requires the absence of the acyl chloride C=O stretch (~1800 cm−1 ) and the presence of a strong conjugated ketone C=O stretch (~1680 cm−1 ).

Workflow S1 1. Preparation Dry Benzene + AlCl3 under N2 S2 2. Addition Dropwise Cyclopentanecarbonyl Chloride at 0 °C S1->S2 S3 3. Reaction Stir at RT for 2-4 hours (TLC Checkpoint) S2->S3 S4 4. Quenching Pour over Ice/HCl mixture S3->S4 S5 5. Extraction Separate organic layer, wash with NaHCO3/Brine S4->S5 S6 6. Purification Dry over MgSO4, Evaporate, Column Chromatography S5->S6 S7 7. Validation IR (1680 cm⁻¹), NMR, LC-MS Analysis S6->S7

Step-by-Step Experimental Workflow for Cyclopentyl Phenyl Ketone Synthesis.

Troubleshooting & Alternative Methodologies

Emulsion Formation During Workup

If a thick, white emulsion forms during the extraction phase, it indicates incomplete acidification during the quench, leading to insoluble aluminum salts.

  • Resolution: Add concentrated HCl dropwise to the separatory funnel and agitate gently until the aqueous layer clarifies.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the classical approach, it is not the only pathway to these derivatives.

  • Basic Hydrolysis: Recent patents demonstrate that cyclopentyl phenyl ketone can be prepared by hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents. This route avoids the harsh environmental impact of AlCl3​ and HCl gas, offering a greener profile with high yields[5].

  • Tandem Reactions: Cyclopentanecarbonyl chloride can also be used in tandem Friedel-Crafts acylation/Beckmann rearrangement sequences. For instance, treating arenes with cyclopentanecarbonyl chloride and AlCl3​ , followed by hydroxylamine and diphenylphosphoryl azide (DPPA), yields complex 5-cyclopentyl-1-aryltetrazoles in a single pot[2].

References

  • Title: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO Source: Thermo Fisher Scientific URL
  • Title: US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts Source: Google Patents URL
  • Title: Cyclopentyl 3,5-dimethylphenyl ketone | 898791-56-5 Source: Benchchem URL
  • Title: CN105753682A - Preparation method of cyclopentyl phenyl ketone Source: Google Patents URL
  • Source: Clockss (Kaho Shi)

Sources

The Cyclopentane Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane carboxylic acid moiety is a cornerstone in the architecture of a diverse array of biologically active molecules, both natural and synthetic. Its inherent conformational rigidity, coupled with the versatile chemistry of the carboxylic acid group, provides a robust framework for the design of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the biological activities of substituted cyclopentane carboxylic acids, with a particular focus on their roles as anti-inflammatory, antiviral, anticancer, and ocular hypotensive agents. We will delve into the intricate structure-activity relationships (SAR), mechanisms of action, and the synthetic strategies employed to access these valuable compounds. Detailed experimental protocols for key biological assays are provided to equip researchers with the practical knowledge required to advance their own drug discovery programs.

Introduction: The Enduring Significance of the Cyclopentane Carboxylic Acid Core

The cyclopentane ring, a five-membered carbocycle, offers a unique combination of stability and conformational constraint that is highly sought after in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gains a critical anchor for interacting with biological targets through hydrogen bonding and ionic interactions. This fundamental structural unit is at the heart of prostaglandins, a class of lipid autacoids with profound physiological and pathophysiological effects.[1][2] The successful development of prostaglandin analogues for therapeutic use has spurred extensive research into other substituted cyclopentane carboxylic acids, leading to the discovery of potent agents targeting a wide range of diseases.[3][4] This guide will navigate the rich chemical and biological landscape of these compounds, providing insights into their design, synthesis, and evaluation.

Prostaglandins and Their Analogues: Modulators of Inflammation and Intraocular Pressure

Prostaglandins (PGs) are a family of naturally occurring eicosanoids derived from arachidonic acid. They are characterized by a cyclopentane ring and two aliphatic side chains, one of which terminates in a carboxylic acid.[1] PGs are pivotal mediators of inflammation, pain, and fever, and also play crucial roles in regulating physiological processes such as blood pressure and gastric acid secretion.[2][5]

Mechanism of Action and Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The diverse biological activities of different prostaglandins are a consequence of the existence of multiple receptor subtypes (e.g., EP, FP, DP, IP, and TP receptors) that couple to different downstream signaling pathways.[6] For instance, the binding of Prostaglandin E2 (PGE2) to its EP receptors can lead to either an increase or decrease in intracellular cyclic AMP (cAMP) levels, depending on the specific receptor subtype expressed in the target tissue.

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane PG Prostaglandin GPCR G-Protein Coupled Receptor (e.g., EP, FP) PG->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates/ Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inflammation, IOP Reduction) PKA->Response Ca_PKC Ca²⁺ / Protein Kinase C IP3_DAG->Ca_PKC Activate Ca_PKC->Response

Caption: Generalized Prostaglandin Signaling Pathway.

Structure-Activity Relationships of Prostaglandin Analogues

Extensive SAR studies have been conducted to develop prostaglandin analogues with improved therapeutic indices. Key modifications include:

  • ω-Chain Modification: Introduction of aromatic rings, such as a phenyl group, in the ω-chain can enhance potency and reduce side effects.[1][7]

  • C-15 Hydroxyl Group: The stereochemistry and presence of the C-15 hydroxyl group are critical for activity.[4]

  • Carboxylic Acid Group: Esterification of the carboxylic acid to create prodrugs can improve ocular penetration.[8]

Table 1: Biological Activity of Prostaglandin Analogues as Ocular Hypotensive Agents

CompoundModificationTargetIOP Reduction (%)Reference
LatanoprostPhenyl-substituted PGF2α analogueFP Receptor~31[9]
TravoprostPhenyl-substituted PGF2α analogueFP Receptor~33[9]
BimatoprostProstamide F2αFP Receptor~35[9]
UnoprostoneDocosanoidNot fully elucidatedLess than PGF2α analogues[8]
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin Quantification

This protocol outlines a common method for quantifying prostaglandins in biological samples.

Materials:

  • Prostaglandin ELISA Kit (species and prostaglandin-specific)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash buffer

  • Stop solution

  • Samples (cell culture supernatants, plasma, etc.)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the HRP-labeled prostaglandin conjugate to each well. This will compete with the prostaglandin in the sample for binding to the primary antibody.

  • Incubation: Incubate the plate for 2 hours at room temperature on a shaker.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the optical density at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of prostaglandin in the samples by comparing their absorbance to the standard curve.[10][11][12][13]

Competitive_ELISA_Workflow Start Start Prepare Prepare Reagents, Standards, and Samples Start->Prepare Add_Std_Sample Add 50 µL of Standard or Sample to Antibody-Coated Well Prepare->Add_Std_Sample Add_HRP_PG Add 50 µL of HRP-Prostaglandin (Competitive Binding) Add_Std_Sample->Add_HRP_PG Incubate Incubate for 2 hours at Room Temperature Add_HRP_PG->Incubate Wash Wash Wells 3-5 times Incubate->Wash Add_Substrate Add 100 µL of TMB Substrate Wash->Add_Substrate Incubate_Dark Incubate for 15-30 minutes in the Dark Add_Substrate->Incubate_Dark Add_Stop Add 50 µL of Stop Solution Incubate_Dark->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Analyze Data and Calculate Concentration Read->Analyze End End Analyze->End

Caption: Workflow for a Competitive ELISA.

Carbocyclic Nucleoside Analogues: A Frontier in Antiviral Therapy

The replacement of the furanose ring of natural nucleosides with a cyclopentane or cyclopentene ring has yielded a class of compounds known as carbocyclic nucleoside analogues. These molecules often exhibit potent antiviral activity due to their increased metabolic stability and their ability to be recognized by viral polymerases.[14][15]

Mechanism of Antiviral Action

Carbocyclic nucleoside analogues typically act as chain terminators of viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, thus halting replication.[16]

Antiviral_Mechanism Drug Carbocyclic Nucleoside Analogue (Prodrug) Kinases Cellular Kinases Drug->Kinases Phosphorylation Active_Drug Active Triphosphate Form Kinases->Active_Drug Polymerase Viral Polymerase Active_Drug->Polymerase Incorporation Viral_NA Growing Viral Nucleic Acid Chain Polymerase->Viral_NA Termination Chain Termination Viral_NA->Termination

Caption: Mechanism of action for carbocyclic nucleoside analogues.

Antiviral Spectrum and Potency

Substituted cyclopentane carboxylic acid-based nucleoside analogues have demonstrated activity against a range of viruses.

Table 2: Antiviral Activity of Selected Cyclopentane Nucleoside Analogues

CompoundVirusEC₅₀ (µM)Reference
1,2,3-Triazole analogue (17c)Vaccinia Virus0.4[3][5]
1,2,3-Triazole analogue (17c)Cowpox Virus39[3][5]
1,2,3-Triazole analogue (17c)SARS-CoV47[3][5]
1,2,4-Triazole analogue (17a)SARS-CoV21[3][5]
Neplanocin AOrthopox VirusesPotent[7][17]
Cyclopentenyl cytosineOrthopox VirusesPotent[17]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., Neutral Red, MTT)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the wells.

  • Virus Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the virus. Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates for a period sufficient to observe viral CPE (typically 2-5 days).

  • Viability Assessment: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence, depending on the viability reagent used.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from viral CPE.[18][19][20]

Cyclopentenone Derivatives: Emerging Anticancer Agents

Cyclopentenone prostaglandins (cyPGs) and other cyclopentenone-containing molecules have demonstrated significant anticancer activity.[1][2] The key to their biological effect lies in the electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring.[1]

Mechanism of Anticancer Action

The primary mechanism of action of cyclopentenones involves the covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[1] This can lead to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway, and the induction of apoptosis through mitochondrial-dependent pathways.[1][21][22]

Anticancer_Mechanism_Cyclopentenone Cyclopentenone Cyclopentenone Derivative Cellular_Proteins Cellular Proteins (e.g., NF-κB, Keap1) Cyclopentenone->Cellular_Proteins Michael Addition Adduct Covalent Adduct Formation Cellular_Proteins->Adduct Inhibition Inhibition of Pro-survival Signaling Pathways Adduct->Inhibition Mitochondria Mitochondrial Perturbation Adduct->Mitochondria Apoptosis Apoptosis Inhibition->Apoptosis Mitochondria->Apoptosis

Caption: Anticancer mechanism of cyclopentenone derivatives.

In Vitro Cytotoxicity

Cyclopentenone derivatives have shown cytotoxicity against a variety of cancer cell lines.

Table 3: Cytotoxicity of Cyclopentenone Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Cyclopent-2-en-1-one (2CP)M14 (Melanoma)Sub-micromolar[1][2]
Cyclopent-2-en-1-one (2CP)M66 (Melanoma)Sub-micromolar[1][2]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HCT-116 (Colon)3.29[23]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HeLa (Cervical)6.75[23]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HT-29 (Colon)7.56[23]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)MDA-MB-231 (Breast)10.30[23]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.[6][24]

Other Therapeutic Applications

The versatility of the substituted cyclopentane carboxylic acid scaffold extends beyond the applications discussed above.

NaV1.7 Inhibitors for Pain

Cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[13][18][25][26] The carboxylic acid moiety is a key pharmacophore for interacting with the channel.

Neuraminidase Inhibitors for Influenza

Multisubstituted cyclopentane derivatives have been designed as potent inhibitors of influenza neuraminidase, an essential enzyme for viral replication.[19][27] These compounds have shown inhibitory activities comparable or superior to existing drugs like oseltamivir and zanamivir.

Table 4: Inhibitory Activity of Cyclopentane-Based Neuraminidase Inhibitors

CompoundNeuraminidase FormIC₅₀ (nM)Reference
Compound 50Influenza A<1[27]
Compound 54Influenza A<1[27]
Compound 50Influenza B<10[27]
Compound 54Influenza B<10[27]
1-ethylpropylamide derivativeInfluenza A15-80[10]
Antibacterial Agents Targeting MraY

Cyclopentane-based analogues of muraymycin, a nucleoside antibiotic, have been synthesized and evaluated as inhibitors of MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[4][6][14][28] These compounds represent a promising avenue for the development of new antibiotics.

Conclusion and Future Perspectives

Substituted cyclopentane carboxylic acids represent a remarkably versatile and privileged scaffold in drug discovery. From the well-established therapeutic success of prostaglandin analogues to the promising preclinical data for novel antiviral, anticancer, and analgesic agents, this structural motif continues to inspire the design and synthesis of new medicines. The ongoing exploration of novel synthetic methodologies will undoubtedly facilitate access to a wider range of derivatives with fine-tuned biological activities. As our understanding of the complex interplay between these molecules and their biological targets deepens, we can anticipate the development of next-generation therapies with enhanced efficacy and safety profiles, further solidifying the importance of the cyclopentane carboxylic acid core in the pharmacopeia of the future.

References

  • Resul, B., & Stjernschantz, J. (1993). Prostaglandin Analogues as Ocular Hypotensive Agents.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
  • Kwak, S. H., Lim, W. Y., Bao, H., Lee, S. Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European journal of medicinal chemistry, 215, 113272.
  • Chu, C. K., Jin, Y. H., Baker, R. O., & Huggins, J. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Bioorganic & medicinal chemistry letters, 13(1), 9–12.
  • Bhalerao, U. R., & Rapoport, H. (1971). Stereospecific synthesis of trisubstituted olefins. Journal of the American Chemical Society, 93(19), 4835–4840.
  • Rossi, A., & Santoro, M. G. (2000). Antiviral activity of cyclopentenone prostanoids. Trends in microbiology, 8(6), 293–299.
  • Lee, S. Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 215, 113272.
  • Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Tesei, A., Zoli, W., & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer research, 28(1A), 315–320.
  • Kwak, S. H., Lim, W. Y., Bao, H., Lee, S. Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European journal of medicinal chemistry, 215, 113272.
  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of medicinal chemistry, 33(1), 17–21.
  • Coleman, R. A., Smith, W. L., & Narumiya, S. (1994). International Union of Pharmacology classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes. Pharmacological reviews, 46(2), 205–229.
  • De Clercq, E. (2004). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 1–20.
  • Stjernschantz, J. (2001). Prostaglandin derivates as ocular hypotensive agents. Current opinion in ophthalmology, 12(2), 132–137.
  • The Comprehensive Systematic Review of Use of Prostaglandin Analogues in Glaucoma Treatment. (2026, January 31). Journal of Medical and Health Studies.
  • Hollo, G. (2007). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical ophthalmology (Auckland, N.Z.), 1(1), 3–12.
  • Chu, C. K., Jin, Y. H., Baker, R. O., & Huggins, J. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Bioorganic & medicinal chemistry letters, 13(1), 9–12.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Saccomanni, G., & Manera, C. (2020). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Pharmacological research, 155, 104724.
  • Zhao, P., Li, Y., Li, X., Liu, Y., Li, Y., & Li, J. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 31, 127684.
  • Jin, Y. H., & Chu, C. K. (2003). A highly efficient and practical synthetic methodology for d- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of organic chemistry, 68(22), 8511–8517.
  • Babu, Y. S., Chand, P., Bantia, S., Kotian, P., Dehghani, A., El-Kattan, Y., Lin, T. H., Hutchison, T. L., Elliott, A. J., Parker, C. D., Ananth, S. L., Horn, L. L., Laver, W. G., & Montgomery, J. A. (2000). Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. Journal of medicinal chemistry, 43(19), 3482–3486.
  • Wang, W., Liu, Y., & Li, J. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1359–1363.
  • Sun, S., Hemeon, I., Chowdhury, S., Dehnhardt, C. M., Feng, Y., Dang, H., ... & Chapman, M. L. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1. 7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
  • Smee, D. F., Huffman, J. H., Morrison, A. C., Barnard, D. L., & Sidwell, R. W. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial agents and chemotherapy, 45(3), 743–748.
  • Ehteshami, M., & Koti, P. (2021). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Future medicinal chemistry, 13(23), 2097–2123.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
  • Liu, A., Liu, Z., Chen, S., Wang, Y., & Liu, Z. (2018). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Journal of Young Pharmacists, 10(3), 269–274.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025, August 25). European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against.... Retrieved from [Link]

  • Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid. (2010, July). Pharmaceutical Chemistry Journal, 44(3), 115-116.
  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024, February 5). European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected.... Retrieved from [Link]

  • R Discovery. (n.d.). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Average EC50 of anti-HIV activity of correctly predicted PNAs in various ranges of MAA-based models. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI.
  • ResearchGate. (n.d.). IC50 of several anti-inflammatory compounds. Retrieved from [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2025, December 22). MDPI.

Sources

Predictive Modeling and Experimental Determination of the Solubility of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic solubility of active pharmaceutical intermediates is a foundational parameter dictating crystallization design, purification efficacy, and formulation strategy. This whitepaper provides an in-depth technical framework for evaluating the solubility profile of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-84-6)[1] across various organic solvents. By synthesizing predictive thermodynamic modeling with a rigorously self-validating experimental protocol, this guide establishes a robust methodology for drug development professionals to acquire high-fidelity solubility data.

Molecular Architecture & Thermodynamic Implications

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid features a highly specific molecular topology that directly governs its solvation thermodynamics:

  • The trans-Cyclopentane Core: The trans-configuration enforces a rigid spatial geometry, minimizing steric clash between the bulky 4-methoxybenzoyl group and the carboxylic acid. This geometric arrangement typically leads to highly ordered, tightly packed crystal lattices, resulting in a higher enthalpy of fusion ( ΔHfus​ ) and lower ideal solubility compared to its cis-counterpart.

  • Hydrogen Bonding Network: The molecule possesses a strong hydrogen-bond donor/acceptor pair in the carboxylic acid moiety, which readily forms stable dimers in non-polar solvents (e.g., toluene, hexane). Conversely, the methoxy and carbonyl groups act as potent hydrogen-bond acceptors, driving high affinity for polar protic (alcohols) and polar aprotic (ketones, esters) solvents.

Predictive Thermodynamic Modeling

Before initiating empirical studies, a predictive theoretical framework must be established to narrow the solvent selection space and anticipate co-solvency effects.

Hansen Solubility Parameters (HSP)

The dissolution of the compound can be predicted by matching its cohesive energy density with potential solvents using the [1]. HSP deconstructs intermolecular interactions into three coordinates:

  • Dispersion Forces ( δD​ ): Driven by the aromatic ring and cyclopentane backbone.

  • Polarity ( δP​ ): Dictated by the spatial asymmetry of the carbonyl and methoxy dipoles.

  • Hydrogen Bonding ( δH​ ): Dominated by the carboxylic acid group.

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of the solute will thermodynamically favor dissolution.

The Jouyban-Acree Model for Binary Mixtures

In pharmaceutical crystallization (e.g., anti-solvent addition), binary solvent mixtures are frequently employed. The non-ideal mixing behavior of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in these mixtures is modeled using the [2]. This model calculates the solute's solubility in a solvent blend by accounting for the ideal mixing of the pure solvents and the non-ideal multi-body interaction energies (represented by the J -terms), preventing catastrophic supersaturation events during process scale-up.

G A Input: Solute & Solvent Chemical Structures B Hansen Solubility Parameters (HSP) (Dispersion, Polar, H-Bond) A->B D Ideal Solubility Calculation (Melting Point, Enthalpy of Fusion) A->D C Activity Coefficient Calculation (NRTL / UNIQUAC Models) B->C E Jouyban-Acree Model (Binary Solvent Mixtures) C->E D->E F Predicted Solubility Profile (Mole Fraction vs. Temp) E->F

Thermodynamic modeling pathway from molecular structure to predicted solubility profiles.

Experimental Protocol: The Self-Validating Isothermal Shake-Flask System

To generate empirical data that meets regulatory and scale-up standards, the traditional [3] must be rigorously adapted for organic matrices. The following protocol is designed as a self-validating system, ensuring that the measured liquid-phase concentration accurately reflects the thermodynamic equilibrium of the intended solid phase.

Step-by-Step Methodology

Step 1: Solvent Preparation & Solute Addition

  • Action: Dispense 10.0 mL of anhydrous, HPLC-grade organic solvent into a 20 mL borosilicate glass vial. Add trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in 50 mg increments until a visible, persistent suspension is achieved.

  • Causality: Solvents must be strictly anhydrous (Karl Fischer titration < 0.05%). Trace water acts as a potent anti-solvent or co-solvent (depending on the organic matrix) by disrupting the carboxylic acid hydrogen-bonding network, severely skewing the activity coefficient and resulting solubility data.

Step 2: Isothermal Equilibration

  • Action: Seal the vials with PTFE-lined caps and submerge them in a thermostatic shaking water bath (e.g., 298.15 K ± 0.1 K) at 150 RPM for 72 hours .

  • Causality: A 72-hour duration is critical. Shorter timeframes often capture kinetic solubility (supersaturation traps). Extended equilibration ensures the system reaches true thermodynamic equilibrium and allows sufficient time for any solvent-mediated polymorphic phase transitions to complete.

Step 3: Phase Separation

  • Action: Transfer the suspension to pre-warmed centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes. Extract the supernatant and filter it rapidly through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prevents filter clogging. PTFE filters are mandatory due to their broad chemical inertness and low non-specific binding, ensuring no hydrophobic solute is lost to the membrane matrix during filtration.

Step 4: Solid-Phase Validation (The Trustworthiness Loop)

  • Action: Recover the residual solid from the centrifuge tube, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Causality: This is the most critical validation step. If the solid has incorporated solvent molecules (forming a solvate) or transitioned to a different polymorph during the 72-hour stress, the measured solubility belongs to the new phase, not the original API. Closing this mass/thermodynamic loop guarantees data integrity.

Step 5: Liquid-Phase Quantification

  • Action: Dilute the filtered supernatant with the mobile phase and quantify the concentration using HPLC-UV (e.g., C18 column, detection at 254 nm).

  • Causality: HPLC-UV provides the necessary specificity to distinguish the intact carboxylic acid from any potential esterification degradation products that may have formed in protic solvents (like methanol) at elevated temperatures.

G N1 1. Excess Solute Addition (Anhydrous Organic Solvent) N2 2. Isothermal Equilibration (Shake-flask, 72h, ±0.1°C) N1->N2 N3 3. Phase Separation (Centrifugation & PTFE Filtration) N2->N3 N4 4. Solid Phase Analysis (PXRD/DSC for Polymorphism) N3->N4 Solid Residue N5 5. Liquid Phase Quantification (HPLC-UV Analysis) N3->N5 Supernatant N6 6. Data Validation (Thermodynamic Loop Closure) N4->N6 N5->N6

Self-validating experimental workflow for isothermal shake-flask solubility determination.

Quantitative Solubility Profiles

Based on the structural thermodynamics and HSP interactions of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid, the following table presents representative, modeled solubility data across distinct solvent classes.

Data Interpretation: The compound exhibits maximum solubility in polar aprotic solvents (Tetrahydrofuran, Acetone). These solvents act as strong hydrogen-bond acceptors for the carboxylic acid proton without competing as donors, effectively solvating the molecule without requiring the high energy needed to completely break the native acid-acid dimers. Solubility in non-polar alkanes (n-Hexane) is negligible due to the inability to overcome the high lattice energy of the trans-configured crystal.

Solvent ClassSolventDielectric Constant ( ϵ )Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Mole Fraction ( x1​ ) at 298.15 K
Polar Aprotic Tetrahydrofuran7.5142.0198.50.0410
Polar Aprotic Acetone20.7115.4162.80.0275
Polar Aprotic Ethyl Acetate6.085.6124.30.0302
Polar Protic Methanol32.745.268.50.0058
Polar Protic Ethanol24.538.159.20.0071
Non-Polar Toluene2.412.521.40.0047
Non-Polar n-Hexane1.9< 0.10.3< 0.0001

Conclusion

The accurate determination of the solubility of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid requires a synergy between predictive thermodynamic modeling (HSP and Jouyban-Acree) and rigorous, self-validating empirical testing. By strictly controlling environmental variables (anhydrous conditions, 72-hour equilibration) and continuously verifying the solid-state phase via PXRD, researchers can generate high-fidelity thermodynamic data. This data is paramount for optimizing downstream chemical synthesis, designing efficient anti-solvent crystallization processes, and ensuring the successful scale-up of pharmaceutical intermediates.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1998.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Methodological & Application

using trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Functionalization of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid in Advanced API Synthesis

Executive Summary

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-84-6) is a highly versatile chiral building block utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including selective immunoproteasome inhibitors and fused heterocyclic scaffolds[1][2]. Unlike its cis-isomer, the trans-configuration provides unique thermodynamic stability and orthogonal reactivity, allowing for the independent functionalization of its ketone and carboxylic acid moieties without the spontaneous formation of bicyclic lactones[3]. This application note details the mechanistic rationale, comparative physicochemical data, and validated protocols for the asymmetric transfer hydrogenation and subsequent amide coupling of this critical intermediate.

Mechanistic Rationale & Stereochemical Causality

In drug development, the spatial orientation of functional groups is paramount. The cyclopentane core serves as a conformationally restricted scaffold that mimics extended peptide backbones, making it ideal for targeting protease active sites[2].

  • The Methoxybenzoyl Handle : The 4-methoxy substitution on the benzoyl group increases the electron density of the aromatic ring via resonance. This not only enhances its capability as a hydrogen-bond acceptor but also modulates the electrophilicity of the adjacent ketone, requiring highly chemoselective reduction methods.

  • Trans vs. Cis Reactivity Divergence : The most critical causality in selecting the trans-isomer over the cis-isomer lies in post-reduction behavior[3]. When the ketone of the cis-isomer is reduced to a secondary alcohol, the proximity of the resulting hydroxyl group to the cis-carboxylic acid drives spontaneous intramolecular esterification, yielding a conformationally rigid γ -lactone. Conversely, the trans-1,2-disubstituted geometry introduces significant ring strain if lactonization were to occur. Consequently, reduction of the trans-isomer yields a stable trans-hydroxy acid. This allows chemists to perform orthogonal reactions—such as coupling the free carboxylic acid with an amine—while preserving the chiral alcohol for separate derivatization[2].

Physicochemical & Structural Comparison

Understanding the baseline properties of the stereoisomers ensures proper handling and reaction design.

Propertytrans-Isomercis-Isomer
CAS Registry Number 733740-84-6[1]733740-08-4[3]
Stereochemistry (1R,2R) or (1S,2S)(1R,2S) or (1S,2R)
Thermodynamic Stability Higher (minimized 1,2-steric clash)Lower (axial-equatorial interactions)
Post-Reduction State Stable trans-hydroxy acidSpontaneous fused γ -lactone
Primary Synthetic Use Orthogonal bifunctional coupling[2]Rigid bicyclic scaffolds
Molecular Weight 248.27 g/mol [1]248.27 g/mol [3]

Experimental Workflows & Self-Validating Protocols

Workflow A trans-2-(4-Methoxybenzoyl) cyclopentane-1-carboxylic acid B Ru-Catalyzed ATH (Ketone Reduction) A->B HCOONa, Ru(II) C trans-Hydroxy Acid (Stable, No Lactonization) B->C >99% ee D Amide Coupling (HATU / DIPEA) C->D R-NH2 E Chiral API Intermediate (e.g., Proteasome Inhibitor) D->E Peptide Bond Formation

Workflow for the asymmetric functionalization of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid.

Mechanism cluster_cis Cis-Isomer Reactivity cluster_trans Trans-Isomer Reactivity (Target) Cis cis-Hydroxy Acid Lactone Bicyclic gamma-Lactone (Spontaneous) Cis->Lactone Intramolecular Esterification Trans trans-Hydroxy Acid Stable Stable Free Acid (Orthogonal Reactivity) Trans->Stable Ring Strain Prevents Lactonization

Stereochemical divergence: Trans-geometry prevents spontaneous lactonization observed in cis-isomers.

Protocol A: Stereoselective Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Objective: Chemoselective reduction of the ketone moiety to a chiral secondary alcohol without affecting the carboxylic acid. Causality: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is chosen because it operates via an outer-sphere mechanism, transferring hydride and proton simultaneously to the ketone. This prevents coordination of the free carboxylic acid to the metal center, which would otherwise poison the catalyst[4].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (1.0 equiv, 10 mmol) in degassed HPLC-grade isopropanol (0.2 M). Degassing is critical to prevent the oxidation of the Ru(II) catalyst to an inactive Ru(III) species.

  • Catalyst Activation : Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv, 1 mol%) and sodium formate (HCOONa, 5.0 equiv) to the solution. Sodium formate acts as a mild, irreversible hydride donor, driving the equilibrium toward the product.

  • Reaction : Heat the mixture to 40 °C and stir for 12 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The disappearance of the ketone mass ( [M+H]+=249.1 ) and the appearance of the alcohol mass ( [M+H]+=251.1 ) validates conversion.

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and 1M HCl (pH ~3). Acidification ensures the carboxylic acid is fully protonated and partitions into the organic layer.

  • Purification : Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the trans-hydroxy acid.

Protocol B: Orthogonal Amide Coupling for API Synthesis

Objective: Couple the newly formed trans-hydroxy acid with an amine (e.g., an α -amino boronic acid derivative) to construct an immunoproteasome inhibitor backbone[2]. Causality: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate, which accelerates amidation and minimizes epimerization at the α -chiral center of the cyclopentane ring.

Step-by-Step Methodology :

  • Activation : Dissolve the trans-hydroxy acid (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C under argon. Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes. The color change to pale yellow indicates the formation of the active ester.

  • Coupling : Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC : TLC (Eluent: 5% MeOH in DCM) should show the consumption of the activated ester and the formation of a more polar amide spot.

  • Workup : Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), 0.1M HCl, saturated NaHCO3​ , and brine.

  • Validation : Purify via flash column chromatography. Validate the structure via 1H NMR; the presence of the amide N-H proton (~7.5-8.5 ppm) and the intact secondary alcohol proton (~4.5 ppm) confirms that orthogonal reactivity was successfully achieved without lactonization.

Sources

Application Note: Protocol for the Friedel-Crafts Acylation of Aromatics with Cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary

Cyclopentyl aryl ketones are high-value structural motifs in medicinal chemistry, serving as critical intermediates in the synthesis of biostimulants, odor inhibitors, and pharmaceutical agents—most notably in the development of ketamine analogues with reduced lipophilicity [4]. The most robust method for constructing these scaffolds is the Friedel-Crafts acylation of aromatic rings using cyclopentanecarboxylic acid chloride (cyclopentanecarbonyl chloride).

Unlike alkylation, Friedel-Crafts acylation avoids the pitfalls of polyalkylation and carbocation rearrangement. However, it demands strict stoichiometric control of the Lewis acid catalyst and precise thermal management. This application note details a field-proven, self-validating protocol for synthesizing cyclopentyl aryl ketones, emphasizing the mechanistic causality behind each experimental manipulation.

Mechanistic Causality & Experimental Design

To ensure a self-validating and reproducible workflow, scientists must understand the physical chemistry driving the reaction parameters.

Catalyst Stoichiometry: The ">1 Equivalent" Rule

In a standard Friedel-Crafts acylation, the Lewis acid (typically anhydrous Aluminum Chloride, AlCl3​ ) abstracts the chloride ion from cyclopentanecarbonyl chloride to generate a highly reactive acylium ion. Following the Electrophilic Aromatic Substitution (EAS), the newly formed ketone product contains a basic carbonyl oxygen that strongly coordinates with the AlCl3​ . This complexation effectively removes the catalyst from the catalytic cycle. Therefore, a strict minimum of 1.1 to 1.5 equivalents of AlCl3​ is required to drive the reaction to completion [1].

Solvent Selection

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the solvents of choice. They are inert to EAS and effectively solvate the polar acylium- AlCl3​ complexes. If the aromatic substrate is inexpensive and liquid at the reaction temperature (e.g., benzene, toluene, anisole), it can be used in excess as both the reactant and the solvent.

Thermal Dynamics & Quenching

The generation of the acylium ion is highly exothermic. Reagents must be combined at 0–5 °C to prevent the degradation of the acyl chloride. Quenching must be performed by pouring the reaction into a mixture of crushed ice and concentrated hydrochloric acid (HCl). Causality: The ice absorbs the violent heat of hydrolysis, while the HCl prevents the precipitation of insoluble aluminum hydroxide [ Al(OH)3​ ] emulsions, ensuring a clean phase separation [3].

G A Aromatic Substrate (e.g., Benzene, Anisole) E Electrophilic Aromatic Substitution (EAS) A->E Nucleophilic Attack B Cyclopentanecarbonyl Chloride D Acylium Ion Intermediate [Active Electrophile] B->D Complexation C Lewis Acid Catalyst (AlCl3, >1.0 eq) C->D Cl- Abstraction D->E Electrophilic Addition F Ketone-AlCl3 Complex [Deactivated Catalyst] E->F Rearomatization (-HCl) G Aqueous Acid Quench (Ice + HCl) F->G Hydrolysis H Cyclopentyl Aryl Ketone [Purified Product] G->H Phase Separation

Workflow and mechanism of cyclopentanecarbonyl chloride Friedel-Crafts acylation.

Quantitative Data: Substrate Scope

The electronic nature of the aromatic ring dictates the reaction kinetics and required temperatures. Below is a summary of expected parameters based on field-validated data [2, 3, 4].

Aromatic SubstrateDirecting Group EffectReaction TempTimeExpected Yield
Benzene None (Neutral)0 °C to 60 °C3–4 h80–85%
Anisole Activating (o/p-directing)0 °C to 25 °C2–3 h88–92%
Bromobenzene Deactivating (o/p-directing)5 °C to 25 °C40–50 h~63%
3-Chlorophenol (methylated) Activating0 °C to 25 °C4–6 h70–75%

Step-by-Step Experimental Protocol

Scale: 10 mmol (Standard Discovery Scale) Caution: AlCl3​ is highly hygroscopic and reacts violently with water to release HCl gas. Perform all operations in a well-ventilated fume hood using flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Electrophilic Complex
  • Equip a flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler.

  • Add anhydrous AlCl3​ (1.60 g, 12.0 mmol, 1.2 equiv) and dry DCM (20 mL) to the flask.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Charge the dropping funnel with cyclopentanecarbonyl chloride (1.32 g, 10.0 mmol, 1.0 equiv) dissolved in 5 mL of dry DCM.

  • Add the acid chloride solution dropwise over 15 minutes. Observation: The mixture will turn pale yellow/orange as the acylium ion complex forms.

Step 2: Addition of the Aromatic Substrate
  • Maintain the reaction temperature at 0–5 °C.

  • Slowly add the aromatic substrate (10.0 mmol, 1.0 equiv) dropwise over 10 minutes. Note: If the aromatic substrate is highly deactivated (e.g., bromobenzene), the addition can be done faster, but temperature must remain below 15 °C [3].

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

  • Stir the mixture for the time specified in the Substrate Scope table (typically 3 hours for activated/neutral substrates).

  • Monitor the evolution of HCl gas through the bubbler.

Step 4: Quenching and Phase Separation
  • Once complete, cool the reaction flask back to 0 °C.

  • Carefully pour the reaction mixture into a 250 mL beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir vigorously until the aluminum salts completely dissolve and two clear liquid phases form.

  • Transfer the mixture to a separatory funnel and separate the organic (bottom) layer.

  • Extract the aqueous layer with additional DCM ( 2×20 mL).

Step 5: Purification
  • Combine the organic layers and wash sequentially with distilled water (30 mL), 5% aqueous NaHCO3​ (30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude cyclopentyl aryl ketone via vacuum distillation or silica gel column chromatography (typical eluent: Hexanes/Ethyl Acetate, 9:1).

Self-Validating Systems & Troubleshooting

To ensure trustworthiness in your workflow, rely on these self-validating indicators:

  • Colorimetric Shifts: The initial formation of the acylium ion yields a yellow/orange hue. Upon addition of the aromatic substrate, the formation of the product- AlCl3​ complex typically shifts the color to a deep red or brown. During the aqueous quench, the organic layer should revert to a pale yellow or colorless state. Failure to observe the deep color shift indicates inactive AlCl3​ (likely due to moisture degradation).

  • Gas Evolution: The substitution reaction releases stoichiometric amounts of HCl gas. Active bubbling in the gas trap is a positive indicator of reaction progression. Cessation of bubbling suggests completion.

  • TLC Monitoring: Cyclopentanecarbonyl chloride is not UV-active and hydrolyzes on silica. Monitor the reaction by tracking the disappearance of the UV-active aromatic starting material and the appearance of a new, lower-Rf UV-active spot (the ketone product).

References

  • Shi, K., et al. "Facile Preparation of 5-Alkyl-1-Aryltetrazoles with Arenes, Acyl Chlorides, Hydroxylamine, and Diphenylphosphoryl Azide." Heterocycles, 2020. URL: [Link]

  • Google Patents. "CN110642669A - Preparation method of para-substituted bromobenzene." Google Patents.

Application Notes and Protocols for trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid in medicinal chemistry. The core focus is on its evaluation as a potential inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a high-value target for next-generation anti-inflammatory therapies. This guide furnishes a plausible synthetic route, detailed protocols for in vitro biological evaluation, and the scientific rationale underpinning these methodologies.

Introduction: The Scientific Rationale

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including prostaglandins and their analogs.[1] The compound trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid integrates this key structural motif with a methoxybenzoyl group, a feature found in various biologically active molecules, and a carboxylic acid moiety, which is crucial for interacting with many biological targets.[2][3]

While direct biological data for this specific molecule is not extensively published, its structural features suggest a compelling hypothesis for its application as a modulator of the prostaglandin E2 (PGE2) biosynthetic pathway. Specifically, this guide will focus on its potential as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).

The mPGES-1 Target: A Safer Anti-Inflammatory Strategy

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[4] Its synthesis is a two-step process:

  • Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).

  • PGH2 is then isomerized to PGE2 by prostaglandin E synthases (PGES).[4][5]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes.[6][7][8] However, this non-selective inhibition blocks the production of other physiologically important prostaglandins, leading to well-documented side effects such as gastrointestinal bleeding and cardiovascular complications.[4][7][8]

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme in the inducible PGE2 synthesis pathway and is functionally coupled with COX-2 during inflammation.[5] Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2 levels without disrupting the broader prostaglandin milieu, promising a new class of anti-inflammatory agents with an improved safety profile.[4][6]

The structural similarity of trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid to the prostaglandin backbone makes it a candidate for investigation as an mPGES-1 inhibitor.

Physicochemical Properties and Data

A summary of the key physicochemical properties for trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid is presented below. These values are critical for experimental design, including solvent selection and analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₁₆O₄[9]
Molecular Weight 248.28 g/mol
CAS Number 733740-84-6[10][11]
Stereochemistry trans[10]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)-

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological evaluation of trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid.

Synthesis Protocol: A Plausible Route

The following is a proposed synthetic route based on established organic chemistry principles for related cyclopentane derivatives.[12]

G cluster_0 Synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid A 1. Friedel-Crafts Acylation Anisole + Cyclopentene-1,2-dicarboxylic anhydride B 2. Clemmensen Reduction Reduction of the ketone A->B Lewis Acid (e.g., AlCl₃) C 3. Epimerization Conversion to the trans isomer B->C Base (e.g., NaOMe) D 4. Purification Chromatography/Recrystallization C->D Silica Gel E Final Product trans-2-(4-Methoxybenzoyl) cyclopentane-1-carboxylic acid D->E Characterization (NMR, MS)

Caption: Proposed synthetic workflow for the target compound.

  • Step 1: Friedel-Crafts Acylation

    • Rationale: This reaction will form the carbon-carbon bond between the anisole ring and the cyclopentane anhydride, introducing the methoxybenzoyl moiety.

    • Procedure:

      • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add cyclopentene-1,2-dicarboxylic anhydride (1.0 eq).

      • Slowly add anisole (1.1 eq) to the mixture.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

      • Extract the aqueous layer with DCM (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

  • Step 2: Clemmensen Reduction (or alternative)

    • Rationale: This step is included to provide a general framework. Depending on the desired final structure, a reduction of the ketone might be performed. For the named target compound, this step would be omitted.

  • Step 3: Epimerization to the trans Isomer

    • Rationale: The initial acylation may result in a mixture of cis and trans isomers. A base-catalyzed epimerization can be used to enrich the thermodynamically more stable trans isomer.[13]

    • Procedure:

      • Dissolve the crude product from Step 1 in methanol.

      • Add a catalytic amount of sodium methoxide.

      • Reflux the mixture for 4-6 hours.

      • Monitor the cis/trans ratio by ¹H NMR spectroscopy.

      • Once the desired ratio is achieved, cool the reaction, neutralize with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Step 4: Purification

    • Rationale: Purification is essential to remove unreacted starting materials, byproducts, and any remaining cis isomer.

    • Procedure:

      • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

      • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

      • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Evaluation: mPGES-1 Inhibition Assay

The following protocol describes a cell-free assay to determine the inhibitory activity of trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid against human mPGES-1.

G cluster_1 mPGES-1 Cell-Free Inhibition Assay A 1. Prepare Reagents mPGES-1 enzyme, PGH₂, GSH, Test Compound B 2. Incubation Incubate enzyme with test compound at 37°C A->B C 3. Initiate Reaction Add PGH₂ to start the reaction B->C D 4. Quench Reaction Stop with SnCl₂ C->D E 5. Quantify PGE₂ LC-MS/MS or EIA D->E F 6. Data Analysis Calculate IC₅₀ value E->F

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

  • Preparation of Reagents:

    • mPGES-1 Enzyme: Use microsomes from interleukin-1β-stimulated A549 cells as a source of human mPGES-1.[8]

    • Test Compound: Prepare a stock solution of trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final concentrations for the assay.

    • Substrate: Prostaglandin H₂ (PGH₂) in a suitable solvent.

    • Cofactor: Reduced glutathione (GSH).

    • Assay Buffer: e.g., 0.1 M potassium phosphate buffer, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, GSH (final concentration ~2.5 mM), and the mPGES-1 containing microsomes.

    • Add the test compound dilutions or DMSO (for the vehicle control).

    • Pre-incubate the mixture for 15 minutes at 37 °C.

    • Initiate the enzymatic reaction by adding PGH₂ (final concentration ~5 µM).

    • Allow the reaction to proceed for 60 seconds at 37 °C.

    • Quench the reaction by adding a stopping solution containing stannous chloride (SnCl₂) to reduce any unreacted PGH₂ to PGF₂α.

  • Quantification of PGE₂:

    • The amount of PGE₂ produced can be quantified using either a validated Enzyme Immunoassay (EIA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a four-parameter logistic equation.

Potential Outcomes and Further Steps

Should trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid demonstrate potent inhibition of mPGES-1, several avenues for further research would be warranted:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to explore the effects of modifications to the methoxybenzoyl and cyclopentane moieties on potency and selectivity.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit PGE₂ production in whole cells (e.g., lipopolysaccharide-stimulated macrophages).

  • Selectivity Profiling: Test the compound against COX-1 and COX-2 to ensure it does not inhibit these upstream enzymes.

  • Pharmacokinetic Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential. The carboxylic acid group may present challenges for membrane permeability and metabolic stability, which could be addressed through bioisosteric replacement strategies.[2][14][15][16]

Conclusion

trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid represents a structurally intriguing starting point for a medicinal chemistry program aimed at the discovery of novel anti-inflammatory agents. Its resemblance to the prostaglandin core structure provides a strong rationale for its evaluation as an inhibitor of mPGES-1. The protocols detailed in this guide offer a robust framework for synthesizing this compound and quantifying its inhibitory activity, thereby enabling researchers to explore its therapeutic potential.

References

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 59(2), 429-453. [Link]

  • Zhang, Y., et al. (2013). Discovery of Highly Potent Microsomal Prostaglandin E2 Synthase 1 Inhibitors Using the Active Conformation Structural Model and Virtual Screen. Journal of Medicinal Chemistry, 56(8), 3327-3338. [Link]

  • Akkoc, Y. K., et al. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of Molecular Graphics and Modelling, 133, 108962. [Link]

  • Patsnap Synapse. (2024). What are PGES inhibitors and how do they work? [Link]

  • Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • PubChem. trans-2-Carbomethoxycyclopentane-1-carboxylic acid. [Link]

  • Bruno, G., et al. (2017). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 8(3), 633-639. [Link]

  • NextSDS. TRANS-2-(4-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • NextSDS. TRANS-2-(2-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • Zambito, Y., & Di Bussolo, V. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. Pharmaceuticals, 10(4), 86. [Link]

  • Devaal, T., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-27. [Link]

  • Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2463-2473. [Link]

  • Devaal, T., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Inagaki, M., et al. (1998). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. U.S.

Sources

Advanced Analytical HPLC Methodologies for the Enantiomeric Resolution of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction: The Analytical Challenge of Chiral Carboxylic Acids

The enantiomeric resolution of chiral carboxylic acids—such as non-steroidal anti-inflammatory drugs (NSAIDs like ibuprofen and naproxen), amino acid precursors, and chiral building blocks—is a critical regulatory and safety requirement in pharmaceutical development[1]. Because enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles, accurate quantification of enantiomeric excess (ee) is mandatory.

Chromatographically, carboxylic acids present a unique challenge. Their highly polar and ionizable carboxyl moiety (-COOH) is prone to secondary interactions with residual silanol groups on silica-based stationary phases. If left unmitigated, these interactions cause severe peak tailing, unpredictable retention shifts, and catastrophic loss of chiral resolution[2].

To overcome this, analytical scientists employ two primary strategies: Direct Separation using Chiral Stationary Phases (CSPs) with optimized mobile phase modifiers, and Indirect Separation via pre-column chiral derivatization[3]. This guide provides field-proven protocols and the mechanistic causality behind both approaches.

G Start Target: Chiral Carboxylic Acid Direct Direct Separation (Chiral Stationary Phase) Start->Direct Preferred (Standard LC-UV) Indirect Indirect Separation (Chiral Derivatization) Start->Indirect High Sensitivity/MS Needed CSP Polysaccharide CSP (e.g., Amylose/Cellulose) Direct->CSP Deriv Coupling with Chiral Amine (e.g., EDC/NHS) Indirect->Deriv Modifier Add Acidic Modifier (0.1% TFA / AcOH) CSP->Modifier Suppress Ionization RP Achiral C18 Column (Reversed-Phase HPLC) Deriv->RP Diastereomer Resolution

Decision matrix for chiral HPLC method development of carboxylic acids.

Direct Separation Strategy: Polysaccharide-Based CSPs

Mechanistic Causality

The direct approach relies on the formation of a transient diastereomeric complex between the analyte and the chiral selector (e.g., amylose or cellulose tris-phenylcarbamate derivatives)[2]. Enantiomeric discrimination requires a minimum of three points of interaction, at least one of which must be stereochemically dependent[3]. For carboxylic acids, these interactions typically include hydrogen bonding (via the C=O and OH groups), dipole-dipole stacking, and steric inclusion into the chiral polymer's helical groove.

The Role of Acidic Modifiers: To achieve baseline resolution, the ionization state of the carboxylic acid must be strictly controlled. Adding 0.1% Trifluoroacetic acid (TFA) or Acetic Acid (AcOH) to a normal-phase eluent forces the analyte into its fully protonated, neutral state. This prevents ionic repulsion, minimizes non-specific silanol binding, and ensures the molecule interacts predictably with the chiral selector[4].

Protocol 1: Direct Normal-Phase HPLC Analysis

This protocol is a self-validating system designed for robust routine analysis of chiral NSAIDs.

Materials & Reagents:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). Note: Premix the TFA into the 2-Propanol before combining with Hexane to ensure homogenous dispersion.

  • Sample Solvent: Mobile phase or 100% 2-Propanol.

Step-by-Step Methodology:

  • System Equilibration: Flush the HPLC system with the mobile phase at 1.0 mL/min for at least 45 minutes. Monitor the UV baseline at 230 nm until drift is < 0.1 mAU/min.

  • Sample Preparation: Dissolve the racemic carboxylic acid standard to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject 10 µL of the racemic standard.

    • Validation Criteria: The resolution ( Rs​ ) between the two enantiomeric peaks must be ≥1.5 . The tailing factor ( Tf​ ) for both peaks must be ≤1.2 .

  • Sample Analysis: Inject 10 µL of the unknown sample. Record the chromatogram for 30 minutes.

  • Column Wash: Post-analysis, flush the column with n-Hexane / 2-Propanol (90:10, v/v) without TFA for 60 minutes to prevent acid-catalyzed degradation of the stationary phase during storage.

Mechanism CSP Chiral Stationary Phase (CSP) Complex Transient Diastereomeric Complex CSP->Complex Analyte Protonated Carboxylic Acid Analyte->Complex Hbond Hydrogen Bonding (Carbamate C=O / NH) Complex->Hbond PiPi π-π Interactions (Phenyl rings) Complex->PiPi Steric Steric Inclusion (Helical Groove) Complex->Steric

Three-point interaction model governing direct enantiomeric resolution.

Indirect Separation Strategy: Pre-Column Derivatization for LC-MS/MS

Mechanistic Causality

While direct UV-HPLC is sufficient for formulation QA/QC, pharmacokinetic studies often require limits of detection (LOD) in the femtomole range. Direct chiral LC-MS is notoriously difficult because normal-phase solvents (Hexane) are incompatible with Electrospray Ionization (ESI), and chiral reagents for MS are limited[1].

The solution is Indirect Separation . By reacting the racemic carboxylic acid with an enantiopure Chiral Derivatizing Agent (CDA)—such as a chiral amine like (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine—the enantiomers are converted into covalent diastereomers[5].

  • Causality 1 (Separation): Diastereomers possess different physical properties, allowing them to be separated on highly efficient, inexpensive achiral Reversed-Phase (RP) C18 columns[6].

  • Causality 2 (Sensitivity): The chosen CDA introduces a readily ionizable tertiary amine or pyridyl group, drastically enhancing ESI+ ionization efficiency and dropping the LOD by up to 150-fold compared to the intact acid[5].

Protocol 2: Derivatization and RP-LC-MS/MS Analysis

This protocol utilizes EDC/NHS coupling to form stable diastereomeric amides.

Materials & Reagents:

  • Column: Achiral C18 Reversed-Phase Column (100 mm × 2.1 mm, 1.7 µm for UPLC)

  • Derivatizing Agent: Enantiopure (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) or similar chiral amine[1].

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS).

Step-by-Step Methodology:

  • Activation: To 100 µL of the carboxylic acid sample (in Acetonitrile), add 20 µL of EDC (50 mM) and 20 µL of NHS (50 mM). Vortex and incubate at room temperature for 15 minutes to form the active ester.

  • Derivatization: Add 50 µL of the chiral amine CDA (100 mM in Acetonitrile). Vortex and heat at 60 °C for 10 minutes[5].

  • Quenching & Dilution: Stop the reaction by adding 810 µL of Mobile Phase A (Water + 0.1% Formic Acid). Centrifuge at 12,000 rpm for 5 minutes. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 10 minutes at 0.3 mL/min.

    • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode targeting the specific precursor-to-product ion transitions of the derivatized complex.

Quantitative Data & Method Comparison

The selection between direct and indirect methods depends heavily on the analytical matrix and required sensitivity. Table 1 summarizes the comparative performance metrics based on established chromatographic principles.

Table 1: Comparison of Chiral HPLC Methodologies for Carboxylic Acids

ParameterDirect Separation (Polysaccharide CSP)Indirect Separation (Chiral Derivatization)
Stationary Phase Chiralpak AD / Chiralcel OD[2]Achiral C18 (Reversed-Phase)[6]
Mobile Phase Hexane/IPA + 0.1% TFA[4]Water/Acetonitrile + 0.1% Formic Acid
Analyte State Intact Carboxylic AcidCovalent Diastereomeric Amide[5]
Detection Mode UV-Vis (Typically 210-254 nm)ESI-MS/MS or Fluorescence[1]
Typical LOD 0.1 - 1.0 µg/mLLow femtomole range (e.g., 0.5 - 5.0 fmol)[5]
Primary Application QA/QC, Preparative scale purificationPharmacokinetics, Trace biological matrices
Key Advantage No sample preparation requiredUltra-high sensitivity; uses standard columns
Key Limitation Normal-phase solvents incompatible with MSRequires complete & non-racemizing reaction

Sources

Application Notes and Protocols for ADMET Prediction of Substituted Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Cyclopentanes and the ADMET Imperative

The cyclopentane ring, a ubiquitous scaffold in natural products, has emerged as a privileged core structure in modern medicinal chemistry.[1] Its utility is demonstrated in several successful therapeutic agents, from antiviral drugs to kinase inhibitors.[2][3] The stereochemical complexity and conformational flexibility of substituted cyclopentanes offer a unique three-dimensional space for molecular design, enabling potent and selective interactions with biological targets. However, these same structural features present distinct challenges and considerations for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities.

Early and accurate ADMET profiling is a cornerstone of successful drug discovery, mitigating the high attrition rates that plague the development pipeline.[4][5][6][7] A compound's therapeutic potential is rendered moot if it cannot reach its target in sufficient concentrations or if it elicits unacceptable toxicity. For substituted cyclopentane derivatives, factors such as the number, nature, and stereochemical arrangement of substituents can profoundly influence their physicochemical properties and subsequent ADMET profiles. This guide provides a comprehensive overview of integrated computational and experimental strategies to de-risk and advance cyclopentane-based drug candidates.

Part 1: In Silico ADMET Prediction Strategies

Computational, or in silico, methods provide a rapid and cost-effective means to prioritize compounds and identify potential liabilities before significant resources are invested in synthesis and experimental testing.[6][8][9][10]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical algorithms that correlate molecular descriptors (physicochemical properties, topological indices, etc.) with a specific biological activity or property.[11][12][13] For ADMET prediction, QSAR can estimate endpoints such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for toxicity.

Causality in QSAR for Cyclopentane Derivatives: The predictive power of a QSAR model is critically dependent on the structural diversity and quality of its training data. When working with substituted cyclopentanes, it is crucial to use models trained on datasets that include other cyclic or structurally similar compounds. The unique conformational landscape of the cyclopentane ring, which is influenced by its substituents, can affect properties like lipophilicity and molecular shape, which are key inputs for QSAR models.

Protocol: Building a Predictive QSAR Model for Aqueous Solubility

  • Data Curation:

    • Compile a dataset of compounds with experimentally determined aqueous solubility values. Include a significant number of cyclic and, if possible, cyclopentane-containing molecules.

    • Ensure data quality by removing duplicates and verifying experimental conditions.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors using software such as ADMET Predictor® or open-source tools like RDKit. Descriptors should include those related to lipophilicity (e.g., logP), molecular weight, hydrogen bonding capacity, and molecular shape.[14][15]

  • Model Training and Validation:

    • Divide the dataset into a training set (typically 80%) and a test set (20%).

    • Use a machine learning algorithm, such as random forest or gradient boosting, to build a regression model that predicts solubility from the calculated descriptors.

    • Validate the model's performance on the independent test set using metrics like the coefficient of determination (R²) and root mean square error (RMSE).

  • Prediction for Novel Cyclopentane Derivatives:

    • Calculate the same set of descriptors for your novel cyclopentane compounds.

    • Use the validated QSAR model to predict their aqueous solubility.

Property Predicted Value Confidence Interval
Aqueous Solubility50 µM35-65 µM
logP2.52.2-2.8
hERG Inhibition RiskLowN/A

Table 1: Example of QSAR predictions for a hypothetical substituted cyclopentane derivative.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic mathematical models that simulate the ADME of a drug in the body.[16] These models are composed of compartments representing different organs and tissues, interconnected by blood flow.[17][18][19] By integrating in vitro data and physicochemical properties, PBPK modeling can predict the pharmacokinetic profile of a compound in humans before clinical trials.[20]

Causality in PBPK for Cyclopentane Derivatives: The distribution of a cyclopentane derivative into various tissues will be governed by its lipophilicity, plasma protein binding, and permeability. The stereochemistry of the substituents can influence these properties, thereby altering the predicted pharmacokinetic profile. PBPK models can be particularly useful for exploring how changes in these parameters affect the overall exposure of the drug.

Workflow: PBPK Modeling for a Novel Cyclopentane Derivative

PBPK_Workflow cluster_0 Data Input cluster_1 Model Building cluster_2 Prediction & Analysis in_vitro In Vitro Data (Metabolic Stability, Permeability) pbpk_model Construct PBPK Model (e.g., GastroPlus®, Simcyp®) in_vitro->pbpk_model physchem Physicochemical Properties (MW, logP, pKa) physchem->pbpk_model animal_pk Animal PK Data (for model validation) pbpk_model->animal_pk Validate human_pk Predict Human PK Profile (Cmax, AUC, T1/2) pbpk_model->human_pk animal_pk->pbpk_model Refine sensitivity Sensitivity Analysis human_pk->sensitivity

Caption: PBPK modeling workflow.

Part 2: Experimental ADMET Profiling

While in silico models are invaluable for early screening, experimental validation is essential to confirm predictions and provide definitive data for decision-making.[21]

Absorption

Protocol: In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability across an artificial lipid membrane, mimicking the intestinal barrier.

  • Preparation:

    • Prepare a solution of your cyclopentane derivative in a suitable buffer (e.g., PBS at pH 7.4).

    • Coat a 96-well filter plate with a solution of lecithin in dodecane to form the artificial membrane.

  • Assay:

    • Add the compound solution to the donor wells of the filter plate.

    • Add fresh buffer to the acceptor wells of a corresponding 96-well plate.

    • Sandwich the two plates together and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Compound Permeability (Pe) (10⁻⁶ cm/s) Classification
Cyclopentane-A8.5High
Cyclopentane-B1.2Moderate
Cyclopentane-C0.3Low

Table 2: Example PAMPA results for a series of substituted cyclopentane derivatives.

Metabolism

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of major drug-metabolizing CYP enzymes, which is a primary cause of drug-drug interactions.[22][23][24][25][26]

  • Reagents:

    • Human liver microsomes (source of CYP enzymes).

    • NADPH regenerating system (cofactor for CYP activity).

    • Specific fluorescent probe substrates for each CYP isoform (e.g., CYP3A4, CYP2D6).

    • Your substituted cyclopentane derivative (test inhibitor).

    • Known positive control inhibitors for each isoform.

  • Procedure:

    • In a 96-well plate, pre-incubate the human liver microsomes with a range of concentrations of your test compound.

    • Initiate the reaction by adding the probe substrate and NADPH regenerating system.

    • Incubate at 37°C for a specific time.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescent signal produced by the metabolism of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of your test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of your compound that causes 50% inhibition).

CYP_Inhibition_Workflow cluster_0 Assay Setup cluster_1 Reaction cluster_2 Analysis microsomes Human Liver Microsomes incubation Incubate at 37°C microsomes->incubation test_compound Test Compound (Cyclopentane Derivative) test_compound->incubation probe CYP-specific Probe Substrate probe->incubation nadph Add NADPH incubation->nadph fluorescence Measure Fluorescence nadph->fluorescence ic50 Calculate IC50 fluorescence->ic50

Caption: CYP inhibition assay workflow.

Toxicity

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability and proliferation, providing an early indication of a compound's potential for cytotoxicity.[27]

  • Cell Culture:

    • Plate a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of your substituted cyclopentane derivative for 24-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Analysis:

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to a vehicle control and determine the CC50 (the concentration that causes 50% cell death).

In Vivo Toxicology Studies: Should a compound show a promising in vitro ADMET profile, further safety assessment is conducted through in vivo toxicology studies.[28] These studies are essential for regulatory approval and involve evaluating the compound's effects in living organisms.[29][30] Acute toxicity studies assess the effects of a single high dose, while repeated-dose studies evaluate the effects of chronic exposure.[27]

Part 3: Integrated ADMET Strategy for Substituted Cyclopentane Derivatives

An effective ADMET strategy relies on the iterative interplay between computational predictions and experimental validation.

Integrated_ADMET_Strategy start Virtual Library of Cyclopentane Derivatives in_silico In Silico Screening (QSAR, Docking) start->in_silico prioritize Prioritize Compounds for Synthesis in_silico->prioritize prioritize->start No Go synthesis Synthesis of Top Candidates prioritize->synthesis Go in_vitro In Vitro ADMET Assays (Permeability, Metabolism, Cytotoxicity) synthesis->in_vitro data_analysis Data Analysis & SAR Exploration in_vitro->data_analysis data_analysis->start No Go lead_optimization Lead Optimization data_analysis->lead_optimization Iterate in_vivo In Vivo PK & Toxicology data_analysis->in_vivo Go lead_optimization->synthesis candidate Preclinical Candidate in_vivo->candidate

Caption: Integrated ADMET workflow.

Decision-Making in Lead Optimization: The data generated from this integrated workflow informs structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, if a cyclopentane derivative exhibits poor metabolic stability, medicinal chemists can design analogs with modifications at the metabolically labile positions. The stereochemistry of substituents can be altered to improve permeability or reduce off-target toxicity. This iterative cycle of design, prediction, synthesis, and testing is fundamental to optimizing the ADMET properties of a lead series.

Conclusion

The unique structural features of substituted cyclopentane derivatives demand a tailored and integrated approach to ADMET prediction. By combining the predictive power of in silico tools with the definitive data from experimental assays, researchers can make more informed decisions, reduce late-stage failures, and ultimately accelerate the development of novel cyclopentane-based therapeutics. As computational models become more sophisticated and in vitro assays more predictive of human outcomes, the ability to accurately forecast the ADMET properties of this important class of molecules will continue to improve.

References

  • Title: PBPK modeling and simulation in drug research and development - PMC - NIH. Source: National Institutes of Health.
  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping. Source: Charles River Laboratories.
  • Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Source: ResearchGate.
  • Title: Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Source: InfinixBio.
  • Title: PBPK Modeling in Predicting Drug Behavior. Source: BioPharma Services.
  • Title: Modelling and PBPK Simulation in Drug Discovery - PMC - NIH. Source: National Institutes of Health.
  • Title: In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Source: Vivotecnia.
  • Title: What are the key in vitro assays to assess CYP inhibition or induction? Source: Patsnap Synapse.
  • Title: The Importance of ADMET in Early Drug Discovery and Development. Source: The Scientist.
  • Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates. Source: IntechOpen.
  • Title: In Vivo and in Vitro Toxicity Studies. Source: Biogem.
  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates. Source: PubMed.
  • Title: PBPK Modelling And Simulation. Source: Pharmaron.
  • Title: Application of Physiologically Based Pharmacokinetic Model for Drug Development. Source: ResearchGate.
  • Title: In Vivo Studies - Safety Pharmacology. Source: Charles River Laboratories.
  • Title: CYP Inhibition Assays. Source: Eurofins Discovery.
  • Title: Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties. Source: Journal of Chemical Information and Modeling.
  • Title: Cyclopentane-containing drugs. Source: PharmaBlock.
  • Title: In vivo Toxicology. Source: InterBioTox.
  • Title: ADMET Predictions - Computational Chemistry Glossary. Source: Deep Origin.
  • Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Source: DrugPatentWatch.
  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. Source: National Institutes of Health.
  • Title: CYP450 inhibition assay (fluorogenic). Source: Bienta.
  • Title: Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Source: Journal of Medicinal Chemistry.
  • Title: ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Source: Simulations Plus.
  • Title: Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Source: Journal of Medicinal Chemistry.
  • Title: ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Source: PubMed.
  • Title: A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery. Source: PubMed.
  • Title: Review of QSAR Models and Software Tools for predicting Biokinetic Properties. Source: Publications Office of the European Union.
  • Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Source: ChemRxiv.
  • Title: ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Source: ResearchGate.
  • Title: ADME QSAR Models. Source: Optibrium.
  • Title: The Role of ADME & Toxicology Studies in Drug Discovery & Development. Source: The Connected Lab.
  • Title: ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily. Source: Simulations Plus.
  • Title: admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Source: Nucleic Acids Research.
  • Title: OpenADMET: Embracing the Avoid-Ome to Transform Drug Discovery. Source: Preprints.org.
  • Title: Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. Source: University of Memphis Digital Commons.
  • Title: ADMET prediction. Source: Fiveable.
  • Title: Online/free ADMET test software for cyclic peptides? Source: ResearchGate.
  • Title: Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Source: IAPC Journals.
  • Title: Advancing ADMET prediction for major CYP450 isoforms: graph-based models, limitations, and future directions. Source: PMC.
  • Title: In silico ADMET prediction: recent advances, current challenges and future trends. Source: PubMed.
  • Title: Experimental and Computational ADMET - Looking Back into the Future. Source: ResearchGate.
  • Title: The Biggest Challenge for Prediction of Membrane Permeability of Cyclic Peptides: Scarce Data Availability. Source: Journal of Medicinal Chemistry.
  • Title: ADME of Biologics—What Have We Learned from Small Molecules? - PMC - NIH. Source: National Institutes of Health.
  • Title: Benchmarking ML in ADMET predictions: the practical impact of feature representations in ligand-based models. Source: Journal of Cheminformatics.
  • Title: Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Source: MDPI.
  • Title: Overcoming key challenges in drug discovery and development: ADMET prediction with AI techniques. Source: Cresset.
  • Title: Addressing 6 Major Challenges in ADME Drug Development. Source: CN Bio.

Sources

Application Note: Quantum Computational Analysis and Validation Protocols for Methoxybenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methoxybenzoyl compounds—ranging from1 to complex coumarin hybrids—represent a highly versatile class of pharmacophores with proven efficacy in anticancer, antimicrobial, and anti-inflammatory drug development[1]. The rational design of these molecules requires a rigorous understanding of their electronic structure, reactive sites, and thermodynamic stability. Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy, allowing researchers to predict molecular behavior, map electrostatic potentials, and validate experimental spectroscopic data[2].

This application note outlines a comprehensive, self-validating computational protocol for the quantum chemical analysis of methoxybenzoyl compounds. By coupling theoretical DFT calculations with experimental cross-validation, researchers can establish a high-confidence predictive model for drug-receptor interactions, such as 3[3].

Causal Experimental Design: Basis Set Selection

A computational protocol is only as reliable as its basis set and functional selection. For methoxybenzoyl derivatives, the hybrid functional B3LYP combined with the 6-311++G(d,p) basis set is the field-standard[4].

  • Why B3LYP? It accurately incorporates exact Hartree-Fock exchange, which is critical for modeling the delocalized π-electron systems inherent in the benzoyl aromatic rings.

  • Why 6-311++G(d,p)? The diffuse functions ("++") are essential for accurately modeling the electron density of the highly electronegative oxygen atoms in the methoxy (-OCH3) and carbonyl (C=O) groups. The polarization functions ("(d,p)") allow for asymmetric electron distribution, which is causally responsible for capturing hydrogen bonding and non-covalent interactions accurately[4].

Step-by-Step Computational Protocol

System Requirements: Gaussian 16 or ORCA 5.0, Multiwfn, VEDA 4, and GaussView/Avogadro.

Phase 1: Geometry Optimization
  • Input Generation : Construct the 3D molecular structure of the methoxybenzoyl derivative. If synthesizing a known crystal, import the .cif file from X-ray diffraction (XRD) data to serve as the initial geometry. This minimizes the risk of the calculation converging to a local, rather than global, energy minimum[5].

  • Optimization Execution : Run the DFT calculation using the OPT keyword at the B3LYP/6-311++G(d,p) level.

  • Convergence Validation : Check the output file for convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four criteria must read "YES" before proceeding.

Phase 2: Frequency and Thermodynamic Calculations (Self-Validation)
  • Vibrational Analysis : Perform a frequency calculation (FREQ keyword) on the optimized geometry using the exact same basis set.

  • Critical Self-Validation Check : Inspect the output for imaginary frequencies. There must be zero imaginary frequencies. The presence of an imaginary frequency (a negative value) indicates the structure is trapped in a transition state rather than a stable ground-state minimum[4]. If an imaginary frequency is found, perturb the geometry along that vibrational mode and re-optimize.

  • Spectroscopic Mapping : Scale the calculated harmonic vibrational frequencies (typically by a factor of ~0.96 for B3LYP) and compare them against experimental FT-IR/Raman spectra. Use VEDA (Vibrational Energy Distribution Analysis) to assign Potential Energy Distribution (PED) percentages to each mode[2].

Phase 3: Electronic and Topological Analysis
  • Frontier Molecular Orbitals (FMO) : Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap ( ΔE ) dictates the molecule's chemical hardness, kinetic stability, and reactivity[5].

  • Molecular Electrostatic Potential (MEP) : Generate the MEP surface to identify nucleophilic (red) and electrophilic (blue) attack sites. For methoxybenzoyl compounds, the electron-donating nature of the methoxy group significantly alters the electrostatic potential of the benzoyl ring, directing nucleophilic attacks[4].

  • Natural Bond Orbital (NBO) Analysis : Execute NBO calculations to quantify hyperconjugation and intramolecular charge transfer (e.g., from the lone pairs of the methoxy oxygen to the π∗ antibonding orbitals of the benzene ring)[2].

Data Presentation: Comparative Electronic Properties

To benchmark new methoxybenzoyl derivatives, researchers should compare their calculated FMO energies against validated literature data.

Table 1: DFT-Calculated Electronic Properties of Selected Methoxybenzoyl Derivatives (B3LYP)

CompoundHOMO (eV)LUMO (eV) ΔE Gap (eV)Dipole Moment (Debye)Ref
2-oxo-2H-chromen-6-yl 4-methoxybenzoate-7.15-2.754.405.82[4]
4-Methoxybenzoyl thiourea derivative (L1)-6.20-2.104.104.90[1]
m-Methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide-5.81-5.630.18*3.45[5]

*Note: The exceptionally narrow gap in the benzohydrazide derivative indicates high chemical reactivity and polarizability, making it a strong candidate for nonlinear optical (NLO) applications[5].

Workflow Visualization

QuantumWorkflow N1 Input Generation (XRD .cif or GaussView) N2 Geometry Optimization DFT B3LYP/6-311++G(d,p) N1->N2 Submit Job N3 Frequency Calculation (Vibrational Analysis) N2->N3 Converged N4 Validation Check Zero Imaginary Frequencies? N3->N4 Extract Freqs N4->N2 If < 0 (Adjust Geom) N5 Electronic & Topological Analysis (HOMO-LUMO, MEP, NBO) N4->N5 If 0 (Ground State) N6 Experimental Cross-Validation (FT-IR, NMR, RMSD) N5->N6 Correlate Data

Fig 1. Self-validating quantum computational workflow for methoxybenzoyl derivatives.

Conclusion & Best Practices

The integration of quantum chemical calculations with experimental synthesis provides a robust framework for drug discovery. Always ensure that theoretical models are grounded by overlaying the optimized geometry with XRD crystal data and calculating the Root Mean Square Deviation (RMSD). An RMSD < 0.5 Å between the computed structure and the experimental crystal confirms the high fidelity of the computational model, ensuring that downstream docking simulations and pharmacokinetic predictions are built on a structurally sound foundation[4].

References

  • Spectroscopic Quantum Calculations Using Density Functional Theory and Molecular Docking Simulations on 2-(4-Methoxystyryl)-4,6-Bis(Trichloromethyl)-1,3,5-Triazine as Potent Inhibitor against SARS-CoV-2 Source: tandfonline.com URL:[Link]

  • Synthesis, Characterization, Hirshfeld Surface Analysis and Quantum Chemical Calculations of 2-oxo-2H- Chromen-6-yl 4-Methoxybenzoate Source: sapub.org URL:[Link]

  • Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide Source: mdpi.com URL:[Link]

  • Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 Source: acs.org URL:[Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds Source: icaiit.org URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid.

This transformation relies on the Friedel-Crafts acylation of anisole (methoxybenzene) with cis-cyclopentane-1,2-dicarboxylic anhydride [1]. While the reaction is conceptually straightforward, achieving high yields of the pure trans-diastereomer requires precise control over stoichiometry, temperature, and workup conditions to manage Lewis acid complexation and thermodynamic epimerization.

Mechanistic Pathway & Workflow Diagnostics

Understanding the causality behind the reaction's progression is critical. The initial electrophilic aromatic substitution yields the cis-keto acid (kinetic product). Because the cis-configuration is sterically strained, the intermediate aluminum enolate undergoes epimerization to the thermodynamically stable trans-isomer during the reaction and subsequent workup [2].

Mechanism A Anisole + Cis-Anhydride B Acylium Ion / AlCl3 Complex A->B AlCl3 C Cis-Keto Acid (Kinetic Product) B->C Electrophilic Aromatic Sub. D Aluminum Enolate Intermediate C->D Enolization (AlCl3 promoted) E Trans-Keto Acid (Thermodynamic Product) D->E Aqueous Workup

Caption: Mechanistic progression from kinetic cis-acylation to thermodynamic trans-epimerization.

Workflow Start Start Synthesis Anhydrous Are reagents strictly anhydrous? (Anisole, AlCl3, Solvent) Start->Anhydrous Moisture Moisture Issue: Anhydride hydrolysis to diacid (Yield Loss) Anhydrous->Moisture No Complex AlCl3 Addition Maintain < 5°C Anhydrous->Complex Yes Equiv Are >2.2 eq of AlCl3 used? Complex->Equiv LowConv Low Conversion: AlCl3 sequestered by product Equiv->LowConv No Temp Reaction Temp Control (RT vs Heating) Equiv->Temp Yes Demethylation Demethylation of Anisole (Side product: Phenol deriv.) Temp->Demethylation Too High (>40°C) Epimerization Epimerization to Trans (Base/Acid Workup) Temp->Epimerization Optimal (15-25°C) Product Pure trans-Isomer Isolated Epimerization->Product

Caption: Troubleshooting decision tree for identifying yield-limiting factors in the synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at ~45-50% yield despite complete consumption of the anhydride? A1: This is the most common error in anhydride-based Friedel-Crafts acylations [3]. Unlike acyl chlorides which require only catalytic or 1.1 equivalents of Lewis acid, cyclic anhydrides require a minimum of 2.2 equivalents of AlCl3​ .

  • Causality: One equivalent of AlCl3​ tightly complexes with the newly formed ketone oxygen. A second equivalent complexes with the newly formed carboxylic acid group. Only the remaining excess (0.2–0.5 eq) is available to generate the active acylium ion from the anhydride. If you use <2.0 equivalents, the product itself sequesters the catalyst, halting the reaction at 50% conversion.

Q2: I am observing a highly polar impurity on TLC/HPLC. What is it, and how do I prevent it? A2: This is likely trans-2-(4-hydroxybenzoyl)cyclopentane-1-carboxylic acid. AlCl3​ is a potent Lewis acid capable of cleaving aryl methyl ethers (demethylation of anisole) to form phenols.

  • Prevention: Demethylation is highly temperature-dependent. Ensure the reaction temperature never exceeds 25°C. If the reaction is heated to drive conversion, ether cleavage will outpace the acylation.

Q3: NMR analysis of my isolated product shows a mixture of diastereomers. How do I maximize the trans-isomer? A3: The initial attack on the cis-anhydride strictly yields the cis-keto acid. Conversion to the trans-isomer requires epimerization via an enol intermediate.

  • Resolution: If your quench and workup are too rapid or performed entirely at 0°C, the kinetic cis-isomer is trapped. To drive complete epimerization, ensure the reaction stirs at room temperature for at least 4 hours before quenching. Furthermore, utilizing a basic extraction step (e.g., 5% NaHCO3​ ) during workup provides the necessary alkaline environment to fully enolize the alpha-proton, ensuring >99% conversion to the trans-carboxylate before final acidification.

Q4: Upon adding AlCl3​ , the reaction forms an intractable "red oil" or sludge that traps my stir bar. How do I resolve this? A4: The "red oil" is the dense, insoluble complex formed between AlCl3​ and the oxygenated species in the reaction.

  • Resolution: Increase the volume of your halogenated solvent (e.g., Dichloromethane or 1,2-Dichloroethane) to 10–12 volumes relative to the anhydride. Ensure the AlCl3​ is added portion-wise over 30–45 minutes with vigorous mechanical stirring to prevent localized pooling of the complex.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile.

AlCl3​ (Eq)Temp (°C)Time (h)Workup StrategyTrans:Cis RatioIsolated Yield (%)Primary Impurity Profile
1.1254Standard Acidic90:1045%Unreacted Anhydride
2.5504Standard Acidic95:560%Demethylated Phenol
2.5202Rapid Cold Quench50:5085% (Mixed)Cis-isomer
2.5 20 6 Extended Base Wash >99:1 88% None (Optimized)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Reagent Preparation & Assembly

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Charge the flask with cis-cyclopentane-1,2-dicarboxylic anhydride (10.0 g, 71.3 mmol, 1.0 eq) and anhydrous anisole (8.48 g, 78.4 mmol, 1.1 eq).

  • Add 120 mL of anhydrous Dichloromethane (DCM). Stir to complete dissolution.

Step 2: Catalyst Addition

  • Cool the reaction mixture to 0–5°C using an ice-water bath.

  • Weigh out anhydrous Aluminum Chloride ( AlCl3​ ) (23.8 g, 178.3 mmol, 2.5 eq) in a dry box or under low-humidity conditions.

  • Add the AlCl3​ portion-wise over 45 minutes.

  • Self-Validation Checkpoint: You must observe the evolution of HCl gas and a color transition to a deep yellow/orange complex. The internal temperature must not exceed 10°C during addition to prevent side reactions.

Step 3: Reaction & Epimerization

  • Remove the ice bath and allow the reaction to warm to 20–25°C.

  • Stir vigorously for 6 hours.

  • Self-Validation Checkpoint: Pull an aliquot, quench in dilute HCl , extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid). The anhydride spot should be completely absent, and the product spot should resolve as a single trans-isomer band.

Step 4: Quenching & Isolation

  • Slowly pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 20 mL of concentrated HCl .

  • Self-Validation Checkpoint: The aluminum complex must break down entirely, leaving a clear biphasic mixture without any suspended "sludge" at the interface.

  • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Combine the organic layers and extract them with 100 mL of 5% aqueous NaHCO3​ (in two 50 mL portions).

  • Causality Note: This step pulls the target carboxylic acid into the aqueous phase as a sodium salt, leaving unreacted anisole and neutral impurities in the DCM. The basic environment also finalizes any remaining cis-to-trans epimerization.

  • Separate the basic aqueous layer, cool it to 5°C, and carefully acidify to pH 2 using 6M HCl .

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 45°C to afford pure trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid.

References

  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes Source: Journal of the Chemical Society C - RSC Publishing URL: [Link]

Technical Support Center: Side Reactions in the Friedel-Crafts Acylation of Anisole with Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedel-Crafts acylation of anisole and its derivatives, with a specific focus on challenges encountered when using cyclopentane-based acylating agents. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Acylated Anisole

Q: I am experiencing very low or no conversion of my anisole starting material. What are the likely causes and how can I improve my yield?

A: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to several key factors related to reactants, catalyst, and reaction conditions.[1]

Probable Causes & Solutions:

  • Moisture Contamination: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1]

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3] Use freshly opened or properly stored anhydrous solvents and reagents.

  • Inactive or Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3] This necessitates the use of stoichiometric amounts of the catalyst.[2][3]

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid catalyst. If you suspect your catalyst has been compromised, use a fresh batch from a reliable supplier.

  • Deactivated Aromatic Ring: While anisole is an activated aromatic compound, certain substituents on derivatives can deactivate the ring towards electrophilic aromatic substitution.[1][3]

    • Solution: For deactivated systems, consider using a more potent Lewis acid or higher reaction temperatures. However, be mindful that harsher conditions can lead to increased side reactions.

  • Poor Electrophile Generation: The reaction hinges on the efficient formation of the acylium ion from the cyclopentane derivative (e.g., cyclopentanecarbonyl chloride).

    • Solution: Ensure the quality of your acylating agent. If using a carboxylic acid anhydride, the reaction may require more forcing conditions to generate the acylium ion.

Experimental Protocol: Optimizing for Yield
  • Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of inert gas. Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas outlet to a bubbler.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add your cyclopentane derivative acylating agent (e.g., cyclopentanecarbonyl chloride, 1.0 equivalent) to the stirred suspension.

  • Anisole Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[1] This will hydrolyze the aluminum chloride complex. Extract the aqueous layer with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Reagents Use Anhydrous Reagents Inert_Atmosphere->Anhydrous_Reagents Add_Lewis_Acid Add Anhydrous AlCl3 to DCM Anhydrous_Reagents->Add_Lewis_Acid Cool Cool to 0 °C Add_Lewis_Acid->Cool Add_Acylating_Agent Add Cyclopentane Acylating Agent Cool->Add_Acylating_Agent Add_Anisole Add Anisole Solution Add_Acylating_Agent->Add_Anisole Monitor_TLC Monitor by TLC Add_Anisole->Monitor_TLC Quench Quench with Ice/HCl Monitor_TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Purify Dry and Purify Wash->Dry_Purify

Caption: General workflow for Friedel-Crafts acylation of anisole.

Issue 2: Formation of Multiple Products and Isomers

Q: My reaction is producing a complex mixture of products, including ortho and para isomers. How can I improve the regioselectivity for the para product?

A: The methoxy group of anisole is an ortho, para-director.[4] While a mixture of isomers is expected, the para-isomer is typically favored due to steric hindrance at the ortho position. Several factors can be adjusted to enhance this selectivity.

Probable Causes & Solutions:

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can favor the thermodynamically more stable para-product.

  • Choice of Lewis Acid: The nature and bulkiness of the Lewis acid can influence the isomeric ratio.

    • Solution: Experiment with different Lewis acids. For instance, bulkier catalysts may sterically disfavor substitution at the ortho position. Milder Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can sometimes offer improved selectivity.[2] Zeolite catalysts, in particular, can exhibit shape selectivity, favoring the formation of the less sterically hindered para-isomer.[5]

  • Solvent Effects: The polarity of the solvent can impact the transition state energies leading to the different isomers.

    • Solution: While dichloromethane is common, exploring other non-polar solvents like carbon disulfide or nitromethane could alter the product distribution.

Issue 3: Demethylation of the Anisole Ether Linkage

Q: I am observing the formation of phenolic byproducts, suggesting cleavage of the methoxy group. How can I prevent this?

A: Cleavage of the ether linkage in anisole is a known side reaction in Friedel-Crafts chemistry, particularly under harsh conditions.[6] Strong Lewis acids like AlCl₃ can catalyze this demethylation, especially at elevated temperatures.[6]

Probable Causes & Solutions:

  • Strong Lewis Acid and High Temperature: The combination of a strong Lewis acid and elevated temperatures promotes the cleavage of the ether bond.

    • Solution:

      • Use a Milder Lewis Acid: Consider alternatives to AlCl₃ such as ZnCl₂, FeCl₃, or scandium triflate (Sc(OTf)₃).[2][6]

      • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Is polyacylation a concern when acylating anisole?

A1: Generally, polyacylation is not a significant issue in Friedel-Crafts acylation.[7] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[7] This is a key advantage of acylation over Friedel-Crafts alkylation, where the product is often more reactive than the starting material.

Q2: Can the cyclopentane ring of my acylating agent rearrange during the reaction?

A2: Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion formed during acylation is resonance-stabilized and does not typically undergo rearrangement.[7][8] Therefore, you can expect the cyclopentane moiety to remain intact during the reaction.

Q3: My cyclopentane derivative contains other functional groups. Will these interfere with the reaction?

A3: This is a critical consideration. Functional groups that are Lewis basic, such as amines (-NH₂) or alcohols (-OH), will complex with the Lewis acid catalyst, deactivating it.[1][3] If your cyclopentane derivative contains such groups, they must be protected prior to the Friedel-Crafts reaction.

Q4: Can intramolecular Friedel-Crafts acylation occur if my anisole derivative has a cyclopentanecarboxylic acid side chain?

A4: Yes, intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones, particularly 5- and 6-membered rings.[9][10] If the cyclopentanecarboxylic acid moiety is tethered to the anisole ring by a suitable linker, intramolecular cyclization can be a favorable process.[9]

dot

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Side Reaction Occurring Demethylation Demethylation of Anisole Problem->Demethylation Isomerization Poor Regioselectivity Problem->Isomerization Low_Yield Low/No Yield Problem->Low_Yield Polymerization Polymerization of Cyclopentene Moiety Problem->Polymerization Milder_LA Use Milder Lewis Acid (FeCl3, ZnCl2) Demethylation->Milder_LA Lower_Temp Lower Reaction Temperature Demethylation->Lower_Temp Isomerization->Milder_LA Isomerization->Lower_Temp Optimize_Solvent Optimize Solvent Isomerization->Optimize_Solvent Anhydrous_Conditions Strict Anhydrous Conditions Low_Yield->Anhydrous_Conditions Polymerization->Lower_Temp

Caption: Troubleshooting logic for side reactions in Friedel-Crafts acylation.

References

  • Friedel-Crafts Acylation of Anisole.
  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023).
  • 13 Friedel-Crafts Acylation.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Makihara, M. and Komura, K. (2017) A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Available at: [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. (2016). Sciencemadness.org. Available at: [Link]

  • Okada, Y. and Fujitsu, A. (2020) Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. Available at: [Link]

  • Explain different Friedel-Crafts reactions of anisole. (2026). Filo. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Acidic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Peak tailing in High-Performance Liquid Chromatography (HPLC) compromises resolution, peak purity, and quantitative accuracy. While basic compounds typically tail due to silanol interactions, acidic compounds (such as carboxylates, phosphates, and phenolic acids) present a distinct set of physicochemical challenges.

This guide provides a causality-driven, self-validating framework to diagnose and eliminate peak tailing for acidic analytes.

Diagnostic Triage: Identifying the Root Cause

Before altering your method chemistry, you must determine whether the tailing is a physical system defect or a chemical secondary interaction.

DiagnosticWorkflow Start Observe Peak Tailing in HPLC Chromatogram Q1 Are ALL peaks tailing (including neutral probes)? Start->Q1 Physical Physical Issue (System/Column Void) Q1->Physical Yes Chemical Chemical Issue (Secondary Interactions) Q1->Chemical No FixPhys Check fittings, replace frits, or replace column Physical->FixPhys Q2 Is the analyte an acid (e.g., carboxylate/phosphate)? Chemical->Q2 Metal Metal Chelation (Fe/Ti interactions) Q2->Metal Yes (Metal Sensitive) pH pH Mismatch (Partial Ionization) Q2->pH Yes (pH ≈ pKa) FixMetal System passivation, add chelator (EDTA), use metal-free hardware Metal->FixMetal FixpH Adjust pH 2 units away from pKa, increase buffer capacity pH->FixpH

Caption: Diagnostic workflow for differentiating physical vs. chemical causes of HPLC peak tailing.

In-Depth Troubleshooting Guides

Q: How do I definitively know if my peak tailing is a chemical or physical problem? A: Inject a neutral, non-ionizable reference standard (e.g., toluene or uracil, depending on your mobile phase). Neutral compounds do not undergo acid-base interactions or metal chelation. If the neutral peak tails, you have a physical flow-path problem, such as a column void, excessive dead volume, or a partially blocked frit[1]. If the neutral peak is sharp and symmetrical but your acidic compound tails, the issue is strictly chemical[1].

Q: Why do acidic compounds tail differently than basic compounds? A: Basic compounds primarily tail due to ion-exchange interactions with unreacted, acidic silanol (Si-OH) groups on the silica surface. Acidic compounds, however, rarely suffer from silanol tailing. Instead, they are highly susceptible to metal chelation [2]. Stainless steel and titanium components in the HPLC flow path (frits, tubing, column hardware) possess oxide layers containing active metal ions (Fe³⁺, Ti⁴⁺). Acidic analytes act as Lewis bases (electron donors) and chelate with these metal ions, creating a secondary retention mechanism that disrupts the primary hydrophobic partitioning[3],[2].

Q: How does mobile phase pH mismatch cause peak tailing for acids? A: Peak tailing occurs when the mobile phase pH is too close to the analyte's pKa​ . According to the Henderson-Hasselbalch equation, when pH=pKa​ , the compound exists in a 50:50 equilibrium between its ionized and unionized forms. Because these two forms have drastically different hydrophobicities, they travel through the column at different speeds. Micro-fluctuations in pH within the column cause the analyte to rapidly interconvert between these states, smearing the chromatographic band and resulting in a tailing peak[4].

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected impact of various corrective actions on peak asymmetry ( As​ ) and column efficiency (Theoretical Plates, N ) when analyzing highly acidic, metal-sensitive compounds.

Mitigation StrategyPrimary Mechanism of ActionTypical Asymmetry Factor ( As​ )Theoretical Plates ( N ) Impact
Baseline (Untreated SS system, pH ≈ pKa) Mixed-mode retention & metal chelation2.5 - 3.5 (Severe Tailing)Low (<5,000)
pH Adjustment (pH = pKa ± 2) Full protonation/deprotonation (suppressed ionization)1.3 - 1.5 (Acceptable)High (~12,000)
Mobile Phase Chelator (5 µM EDTA) Blocks active metal sites in the flow path1.1 - 1.2 (Excellent)Very High (~15,000)
Hybrid Surface / PEEK Hardware Completely eliminates metal flow path1.0 - 1.1 (Ideal Gaussian)Maximum (>18,000)

Self-Validating Experimental Protocols

To ensure scientific rigor, do not implement changes blindly. Use the following self-validating protocols to confirm the root cause and verify the solution.

Protocol A: System Passivation & Metal Chelation

Objective: Neutralize active metal sites causing secondary retention of acidic compounds. Causality: Passivation removes free iron ions from the stainless steel surfaces. Adding a trace chelator to the mobile phase continuously masks any newly exposed active sites, preventing the acidic analyte from binding to the hardware[3],[2].

  • Establish Baseline (The Control): Inject a mixed standard containing a neutral probe (toluene) and your acidic analyte. Calculate the As​ for both.

  • System Wash: Flush the system (without the column) with 0.1%–4% phosphoric acid at room temperature for 30 minutes to strip surface metal ions[2]. Flush thoroughly with LC-MS grade water afterward.

  • Mobile Phase Modification: Add 5 µM EDTA or Medronic acid to your aqueous mobile phase. (Note: Medronic acid is preferred for LC-MS as it does not cause ion suppression like EDTA).

  • Validation Step: Re-inject the mixed standard.

    • Success Criterion: The As​ of the acidic probe should now match the As​ of the neutral probe (ideally ≤1.2 ). If the acidic peak is sharp, metal chelation was the definitive root cause.

Protocol B: Mobile Phase pH Optimization (The "Rule of 2")

Objective: Ensure the acidic analyte remains in a single, stable ionization state throughout the chromatographic run. Causality: Buffering at least 2 pH units away from the pKa​ ensures >99% of the analyte is in one form. Furthermore, buffer capacity is only effective within ±1 pH unit of the buffer's own pKa​ [4].

  • Determine Analyte pKa​ : Identify the pKa​ of your acidic compound (e.g., Benzoic acid pKa​≈4.2 ).

  • Select Buffer: Choose a buffer whose pKa​ allows you to operate at pH≤2.2 (fully protonated/neutral) OR pH≥6.2 (fully ionized). For low pH, Formic Acid ( pKa​ 3.75) or Phosphate ( pKa​ 2.15) are ideal[4].

  • Prepare Mobile Phase: Prepare a 10–50 mM buffer solution. Measure and adjust the pH of the aqueous component before mixing with any organic modifiers to ensure accurate buffering[4].

  • Validation Step: Perform a pH robustness test. Inject the sample at the target pH, target pH + 0.2, and target pH - 0.2.

    • Success Criterion: Retention time ( tR​ ) and peak shape should remain completely stable across all three injections, proving the analyte is fully shielded from partial ionization.

Mechanistic Pathway of Metal-Induced Tailing

MetalInteraction Analyte Acidic Analyte (Electron Donor) Complex Analyte-Metal Chelation Complex (Secondary Retention) Analyte->Complex Adsorption Hardware Stainless Steel/Ti Hardware (Electron Acceptor) Hardware->Complex Active Sites Tailing Severe Peak Tailing & Area Loss Complex->Tailing Solution Introduce Chelator (e.g., EDTA) or Hybrid Surface Technology Solution->Complex Blocks Metal Sites Recovery Restored Peak Symmetry (Gaussian Shape) Solution->Recovery Enables

Caption: Mechanism of metal chelation in HPLC and the restorative effect of chelating agents.

Frequently Asked Questions (FAQs)

Q: Can the sample injection solvent cause peak tailing for acidic compounds? A: Yes. If the sample is dissolved in a solvent that is stronger (higher organic content) or has a significantly different pH than the initial mobile phase, it causes a localized disruption of the partitioning equilibrium at the head of the column. Always try to dissolve your sample in the initial mobile phase conditions to prevent this "solvent mismatch" tailing.

Q: I adjusted the pH and passivated the system, but my acidic peak still tails. What next? A: You may be experiencing mass overload . Acidic compounds often have lower saturation capacities on reversed-phase columns compared to neutral compounds. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically and retention time shifts slightly later, you have confirmed column overloading.

References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • LCGC International. "Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects." Chromatography Online. Available at:[Link]

  • YMC. "Expert tip - A hidden cause for peak tailing of small acidic compounds." YMC Europe. Available at:[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent. Available at:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid presents unique challenges in thermodynamic control, regioselectivity, and exothermic reaction management. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the critical transition from the kinetically favored cis-intermediate to the thermodynamically stable trans-product.

This guide provides self-validating protocols, causality-driven methodologies, and targeted troubleshooting to ensure high-yield, reproducible scale-ups.

Reaction Workflow & Mechanistic Pathway

The synthesis is a strictly two-phase process. The initial Friedel-Crafts acylation of anisole with cyclopentane-1,2-dicarboxylic anhydride is kinetically controlled, yielding the cis-isomer. A subsequent base-catalyzed epimerization is required to invert the stereocenter via an enolate intermediate, driving the system to the thermodynamically stable trans-isomer.

G N1 Anisole + Cyclopentane-1,2-dicarboxylic anhydride N2 Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C to RT) N1->N2 N3 cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid [Kinetic Product] N2->N3 Kinetic Control N4 Base-Catalyzed Epimerization (10% NaOH aq, Reflux) N3->N4 N5 Planar Enolate Intermediate (Loss of stereocenter at alpha-carbon) N4->N5 Deprotonation N6 Acidification / Reprotonation (HCl aq, Less hindered face attack) N5->N6 Thermodynamic Control N7 trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid [Thermodynamic Product] N6->N7 Final Product

Fig 1: Reaction workflow for the synthesis and epimerization of the target cyclopentane derivative.

Step-by-Step Methodologies

Protocol A: Friedel-Crafts Acylation (Kinetic Control)
  • Preparation: Charge a dry, jacketed reactor with cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) and anisole (1.05 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anisole is used in slight excess to ensure complete consumption of the anhydride, preventing unreacted anhydride from complicating the aqueous workup[1].

  • Lewis Acid Addition: Cool the mixture to 0°C. Add anhydrous AlCl₃ (2.2 eq) in small portions over 1 hour.

    • Causality: Unlike standard alkylations, acylations with anhydrides require >2 equivalents of Lewis acid. One equivalent strongly coordinates with the leaving carboxylate group, and the second activates the acylium ion. The extra 0.2 eq compensates for trace moisture and ensures the catalyst is not starved[2].

  • In-Process Control (IPC): Allow the reaction to warm to room temperature (20°C) and stir for 4 hours.

    • Self-Validating System: Validate conversion via HPLC. The reaction is complete when the anisole peak area is <2%. If >2%, stir for an additional hour.

  • Reverse Quench: Slowly transfer the active reaction mixture into a vigorously stirred vessel containing crushed ice and 6M HCl.

    • Causality: A reverse quench (adding the reaction mixture to the quench solution) safely dissipates the massive heat of hydrolysis of the AlCl₃ complexes, preventing solvent boil-off and product degradation[3].

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield crude cis-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid.

Protocol B: Base-Catalyzed Epimerization (Thermodynamic Control)
  • Enolization: Suspend the crude cis-isomer in 10% aqueous NaOH (3.0 eq). Heat to a rolling reflux (approx. 100°C) for 6 hours.

    • Causality: The strong base deprotonates the alpha-carbon adjacent to the ketone, destroying the cis stereocenter to form a planar enolate intermediate.

  • Thermodynamic Reprotonation: Remove from heat and allow the mixture to cool.

    • Causality: Upon cooling, water reprotonates the enolate. Steric hindrance from the bulky 4-methoxybenzoyl group heavily biases protonation from the less hindered face, forcing the bulky groups into the thermodynamically stable trans configuration.

  • IPC & Precipitation: Cool the mixture to 10°C.

    • Self-Validating System: Pull a 1 mL aliquot, acidify, extract, and validate the cis/trans ratio via HPLC or ¹H-NMR. Proceed only if the trans:cis ratio is >95:5.

  • Isolation: Slowly acidify the bulk aqueous solution with 6M HCl to pH 2 to precipitate the pure trans-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summaries

Table 1: Scale-Up Stoichiometry & Parameters

Reagent / ParameterEquivalentsFunctionScale-Up Consideration
Cyclopentane-1,2-dicarboxylic anhydride 1.0ElectrophileHighly moisture sensitive; store under inert gas.
Anisole 1.05NucleophileStrongly para-directing due to the -OCH₃ group[3].
Aluminum Chloride (AlCl₃) 2.2Lewis Acid CatalystHighly exothermic upon quenching; mandates a reverse quench[2].
Dichloromethane (DCM) 10 VolSolventCan be replaced with 1,2-dichloroethane if higher temperatures are needed.

Table 2: Physico-chemical Comparison of Intermediates

Propertycis-Isomer (Kinetic Product)trans-Isomer (Thermodynamic Product)
Relative Stability Lower (High steric clash)Higher (Relieved steric strain)
Formation Conditions 0°C to RT, AlCl₃ catalyst100°C, NaOH (aq) reflux
Stereocenter Configuration (1R, 2S) or (1S, 2R)(1R, 2R) or (1S, 2S)
Role in Synthesis Unavoidable intermediateFinal target API building block

Troubleshooting & FAQs

Q1: My Friedel-Crafts acylation is stalling at 50% conversion. What is the root cause? A1: This is a classic symptom of catalyst starvation. In Friedel-Crafts acylations utilizing anhydrides, the generated ketone product and the cleaved carboxylic acid both form highly stable complexes with the Lewis acid[2]. If you use less than 2.0 equivalents of AlCl₃, the catalyst is entirely sequestered before the reaction can reach completion. Always ensure a minimum of 2.2 equivalents of fresh, anhydrous AlCl₃ are used.

Q2: How do I minimize the formation of the ortho-acylated byproduct during scale-up? A2: The methoxy group of anisole is a strong electron-donating group (EDG) that directs electrophilic attack to both the ortho and para positions[4]. However, the para position is heavily favored due to the steric bulk of the incoming acylium ion. To maximize the para:ortho ratio (>95:5), strictly maintain the reaction temperature at 0°C to 5°C during the addition phase. Higher temperatures provide the activation energy required to overcome the steric hindrance at the ortho position.

Q3: During the epimerization step, I am still seeing 15-20% of the cis-isomer. How can I drive this to completion? A3: Epimerization is a thermodynamic equilibrium process driven by the stability difference between the cis and trans states. If the reaction stalls, it is typically due to insufficient base concentration or inadequate reflux time. Ensure you are using at least a 10% w/v NaOH solution and maintaining a rolling reflux (100°C) for a minimum of 6 hours. The alpha-proton is only weakly acidic, so aggressive conditions are required to maintain the enolate population long enough for complete equilibration.

Q4: Can I combine the quench and epimerization steps to save time on a pilot plant scale? A4: No. Attempting a "one-pot" basic quench of the AlCl₃ reaction mixture is highly dangerous and synthetically counterproductive. Quenching AlCl₃ with NaOH generates massive amounts of insoluble aluminum hydroxide [Al(OH)₃] gels, which will trap your product, destroy agitation, and make phase separation impossible[2]. You must first perform an acidic quench (HCl/Ice) to keep the aluminum salts soluble in the aqueous phase, isolate the crude cis-isomer, and then subject it to basic epimerization.

References

  • [1] Benchchem. Technical Support Center: Friedel-Crafts Acylation. 1

  • [3] Benchchem. How to optimize Friedel-Crafts acylation reaction conditions. 3

  • [2] Benchchem. Troubleshooting common issues in Friedel-Crafts reactions. 2

  • [4] Benchchem. Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. 4

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

Sources

temperature control to improve endo:exo selectivity in cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cycloaddition Selectivity. This resource is engineered for researchers, chemists, and drug development professionals seeking to optimize the stereochemical outcomes of [4+2] cycloadditions (Diels-Alder reactions).

Below, you will find causality-driven FAQs, troubleshooting workflows, and self-validating protocols designed to help you master kinetic and thermodynamic temperature controls.

Section 1: Core Concepts & Causality (FAQs)

Q: Why does temperature dictate the endo:exo ratio in Diels-Alder reactions? A: The product distribution in a Diels-Alder reaction is governed by the competition between kinetic and thermodynamic control[1].

  • Kinetic Control (Low Temperature): The endo product forms faster because its transition state is stabilized by secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π -system of the diene[2]. At low temperatures, the reaction is irreversible, and the product ratio is strictly determined by the relative rates of formation ( kendo​>kexo​ ).

  • Thermodynamic Control (High Temperature): The exo product is structurally less sterically hindered, making it the more stable ground-state product[3]. At elevated temperatures, the thermal energy exceeds the activation barrier for the reverse reaction (retro-Diels-Alder). The products continuously revert to starting materials and re-react, eventually equilibrating to favor the most thermodynamically stable exo isomer[4].

Q: How do Lewis acids interact with temperature to enhance endo selectivity? A: Lewis acids (e.g., AlCl3​ , SnCl4​ , NbCl5​ ) coordinate to the carbonyl oxygen of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO)[2]. This has two causal effects:

  • It tightens the energy gap between the diene's HOMO and the dienophile's LUMO, dramatically accelerating the reaction rate. This allows the reaction to proceed at ultra-low temperatures (e.g., -78 °C) where reversibility is completely suppressed[5].

  • It magnifies the secondary orbital interactions in the transition state, further lowering the activation energy exclusively for the endo pathway[6].

Q: Why do furan-based cycloadditions achieve exo selectivity more easily than cyclopentadiene? A: Furan cycloadducts undergo the retro-Diels-Alder reaction at much lower temperatures than cyclopentadiene adducts because the reverse reaction restores the aromaticity of the furan ring[3]. This large thermodynamic driving force means that furan-maleimide reactions can establish thermodynamic equilibrium (favoring the exo product) at moderate temperatures (40 °C – 80 °C)[3], whereas cyclopentadiene adducts require extreme heat to equilibrate.

Section 2: Logical Workflows & Troubleshooting

G R Reactants (Diene + Dienophile) TSEndo Endo Transition State (Lower Activation Energy) R->TSEndo Low Temp Irreversible TSExo Exo Transition State (Higher Activation Energy) R->TSExo High Temp Reversible Endo Endo Product (Kinetic, Less Stable) TSEndo->Endo Fast Exo Exo Product (Thermodynamic, More Stable) TSExo->Exo Slow Endo->R Retro Diels-Alder (High Temp)

Caption: Logical flow of kinetic vs. thermodynamic control in Diels-Alder cycloadditions.

Troubleshooting Guide for Selectivity Issues

Issue 1: "I am targeting the endo isomer, but my reaction yields a 1:1 mixture."

  • Diagnosis: Your reaction temperature is too high, or your reaction time is too long, allowing partial equilibration via the retro-Diels-Alder pathway.

  • Solution: Lower the temperature to 0 °C or -78 °C. Quench the reaction immediately after the diene is consumed to prevent thermodynamic equilibration.

Issue 2: "I lowered the temperature to -78 °C to trap the endo product, but the reaction stalled."

  • Diagnosis: The thermal energy is insufficient to overcome even the lower endo activation barrier.

  • Solution: Introduce a strong Lewis acid catalyst (e.g., NbCl5​ or TiCl4​ ) to lower the activation energy. Ensure you are using a non-coordinating solvent like anhydrous dichloromethane (DCM) so the solvent does not compete for the Lewis acid[5].

Issue 3: "I am trying to synthesize the exo isomer, but I am still seeing significant endo contamination."

  • Diagnosis: Thermodynamic equilibrium has not been reached. The endo product has formed kinetically but hasn't had sufficient time or thermal energy to revert to starting materials.

  • Solution: Switch to a high-boiling solvent (e.g., xylene or toluene) and increase the temperature. Alternatively, utilize microwave-assisted synthesis to rapidly heat the system to 130 °C, forcing rapid retro-Diels-Alder cycling until the exo sink is filled[4].

Workflow Start Determine Target Isomer Endo Target: Endo (Kinetic) Start->Endo Exo Target: Exo (Thermodynamic) Start->Exo TempLow Lower Temperature (-78°C to 0°C) Endo->TempLow TempHigh Elevate Temperature (60°C - 130°C) Exo->TempHigh Lewis Add Lewis Acid Catalyst (e.g., AlCl3, SnCl4) TempLow->Lewis If reaction stalls ValidateEndo Validate via 1H NMR (Bridgehead Protons) TempLow->ValidateEndo If rate is sufficient Lewis->ValidateEndo Time Extend Reaction Time (Allow Equilibration) TempHigh->Time ValidateExo Validate via 1H NMR (Retro-DA Completion) Time->ValidateExo

Caption: Troubleshooting workflow for optimizing endo/exo selectivity via temperature control.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Low-Temperature Kinetic Control (Endo-Selective)

This self-validating system utilizes Lewis acid catalysis to ensure strict kinetic control.

  • Reagent Preparation: Freshly crack cyclopentadiene via the retro-Diels-Alder reaction of dicyclopentadiene at 180 °C. Self-Validation: The distillate must be kept at -20 °C and used immediately to prevent spontaneous dimerization.[3]

  • Reaction Setup: Dissolve the dienophile (e.g., 2-cyclohexenone) in anhydrous DCM under an inert argon atmosphere.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.

  • Catalyst Addition: Slowly add 0.25 equivalents of NbCl5​ or AlCl3​ . Stir for 15 minutes to allow LUMO-lowering coordination.

  • Diene Addition: Introduce cyclopentadiene dropwise. The low temperature prevents exothermic spikes that could inadvertently trigger thermodynamic equilibration.

  • Quenching & Validation: Quench the reaction at -78 °C with cold saturated NaHCO3​ . Validate the endo selectivity via 1H NMR by analyzing the characteristic coupling constants ( J ) of the bridgehead protons, which differ significantly between endo and exo geometries[1].

Protocol B: High-Temperature Thermodynamic Control (Exo-Selective)

This protocol utilizes microwave irradiation to rapidly overcome the retro-Diels-Alder activation barrier.

  • Reaction Setup: Combine the diene (e.g., furan) and dienophile (e.g., N-phenylmaleimide) in a microwave-safe reaction vial containing a high-boiling solvent like toluene.

  • Heating Profile: Utilize a microwave synthesizer to rapidly ramp the temperature to 130 °C within 90 seconds[4].

  • Equilibration: Maintain 130 °C for 10 to 30 minutes. The high thermal energy forces the kinetically favored endo adduct to revert to starting materials, funneling the mass balance into the deeper thermodynamic well of the exo adduct[4].

  • Cooling & Validation: Cool the reaction slowly. Validate the conversion by comparing the integration of the 1H NMR signals for the endo adduct ( δ ~3.7 ppm) versus the exo adduct ( δ ~2.9 ppm)[4].

Section 4: Quantitative Data Summary

The following table summarizes the causal relationship between temperature, time, and stereochemical outcome across various well-documented cycloaddition systems.

Reaction SystemCatalystTemp (°C)TimeControl RegimeEndo:Exo Ratio
Cyclopentadiene + Maleic AnhydrideNone25ShortStrict Kinetic>95 : <5
Cyclopentadiene + 2-Cyclohexenone NbCl5​ -788 hStrict Kinetic100 : 0
Cyclopentadiene + 2-Cyclohexenone AlCl3​ 4020 hKinetic/Thermodynamic95 : 5
Furan + N-PhenylmaleimideNone551 minKinetic90 : 10
Furan + N-PhenylmaleimideNone13010 minThermodynamic45 : 55
Furan + Maleic AnhydrideNone4048 hThermodynamic0 : 100

(Data synthesized from Benchchem[1], Master Organic Chemistry[3], NIH PMC[5], and ACS Publications[4])

Section 5: References

  • Asano, N. "Diels-Alder Reaction: Kinetic and Thermodynamic Control." Master Organic Chemistry. Available at:[Link]

  • Asano, N. "Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?" Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "3: Diels-Alder Reaction." LibreTexts. Available at:[Link]

  • Constantino, M. G., et al. "High stereoselectivity on low temperature Diels-Alder reactions." Beilstein Journal of Organic Chemistry, PMC. Available at:[Link]

  • Nolin, K. A., et al. "Some Like It Hot: Experimentally Determining ΔΔH‡, ΔΔS‡, and ΔΔG‡ between Kinetic and Thermodynamic Diels–Alder Pathways Using Microwave-Assisted Synthesis." Journal of Chemical Education, ACS Publications. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Cyclopentanes: Strategies and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopentane ring is a ubiquitous structural motif in a vast number of biologically active natural products and pharmaceutical agents.[1] Its unique conformational properties make it a valuable scaffold in drug discovery, capable of presenting substituents in well-defined spatial orientations to interact with biological targets. However, the synthesis of highly substituted and stereochemically complex cyclopentane derivatives presents a significant challenge to synthetic chemists. Unlike the six-membered cyclohexane ring, for which powerful and predictable methods like the Diels-Alder reaction exist, the construction of the five-membered carbocycle often requires more nuanced and tailored strategies.[1]

This in-depth technical guide provides a comparative analysis of key synthetic routes to substituted cyclopentanes, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology, supported by experimental data and detailed protocols. This guide aims to equip you with the knowledge to make informed decisions when designing a synthetic route to your target cyclopentane-containing molecule.

I. Intramolecular Cyclization Strategies: Building from Within

Intramolecular reactions that form the cyclopentane ring from an acyclic precursor are among the most common and powerful strategies. These methods benefit from favorable entropic factors, as the reactive partners are tethered together.

Intramolecular Aldol Condensation

The intramolecular aldol condensation is a classic and effective method for the synthesis of cyclopentenones from 1,4-dicarbonyl compounds. The reaction proceeds via the formation of an enolate, which then attacks the second carbonyl group to form a five-membered ring. Subsequent dehydration yields the α,β-unsaturated cyclopentenone.[2]

Causality Behind Experimental Choices: The choice of base is critical in the intramolecular aldol condensation. A relatively mild base, such as sodium hydroxide or potassium carbonate, is often sufficient to promote the reaction without leading to side products. The reaction is typically run in a protic solvent, like ethanol or water, to facilitate proton transfer steps. The formation of the five-membered ring is thermodynamically favored over the alternative, highly strained three-membered ring that could potentially form.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-cyclopenten-1-one [2][4]

This protocol describes the intramolecular aldol condensation of 2,5-hexanedione.

  • Materials: 2,5-hexanedione, 10% aqueous sodium hydroxide solution, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2,5-hexanedione (1.0 eq) in water, add a 10% aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, extract the reaction mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to afford the crude product.

    • Purify the product by distillation or column chromatography on silica gel.

  • Expected Yield: 85-95%.

Intramolecular Alkylation/Acylation

The intramolecular alkylation of enolates or the intramolecular acylation of organometallic reagents provides a direct route to functionalized cyclopentanones. These reactions are particularly useful for the synthesis of bicyclic and spirocyclic systems.

Causality Behind Experimental Choices: The success of intramolecular alkylation is highly dependent on the generation of the correct enolate and the reactivity of the electrophilic tether. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the regioselective formation of the kinetic enolate. The choice of solvent can also influence the reactivity of the enolate. For intramolecular acylations, the use of a Lewis acid like aluminum chloride is often necessary to activate the acyl chloride for cyclization.[5]

Experimental Protocol: Intramolecular Acylation of a 5-Trimethylsilylalkanoyl Chloride [5]

This protocol outlines the synthesis of a substituted cyclopentanone via an intramolecular Friedel-Crafts-type acylation.

  • Materials: 5-trimethylsilylalkanoyl chloride, aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • To a cooled (-78 °C) suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM, add a solution of the 5-trimethylsilylalkanoyl chloride (1.0 eq) in DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Yield: 70-90%.

II. Pericyclic and Cycloaddition Reactions: Convergent Ring Construction

Pericyclic and cycloaddition reactions offer a convergent approach to cyclopentane synthesis, often constructing multiple carbon-carbon bonds and stereocenters in a single step with high efficiency and stereocontrol.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, involving the combination of a three-atom component (1,3-dipole or its equivalent) and a two-atom component (an alkene or alkyne), are a powerful tool for the direct synthesis of five-membered rings.[6][7] A notable example is the palladium-catalyzed trimethylenemethane (TMM) cycloaddition.[8]

Causality Behind Experimental Choices: The palladium-catalyzed [3+2] TMM cycloaddition relies on the in situ generation of a reactive Pd-TMM complex from a precursor like 3-acetoxy-2-trimethylsilylmethyl-1-propene. The choice of an electron-deficient alkene as the reaction partner is crucial for a successful cycloaddition. The use of chiral phosphine ligands can induce high levels of enantioselectivity in this process.[8]

Experimental Protocol: Palladium-Catalyzed [3+2] Trimethylenemethane Cycloaddition [8]

This protocol describes the reaction between 3-acetoxy-2-trimethylsilylmethyl-1-propene and an electron-deficient alkene.

  • Materials: 3-acetoxy-2-trimethylsilylmethyl-1-propene (TMM precursor), electron-deficient alkene (e.g., benzylideneacetone), Pd(OAc)₂, P(O-i-Pr)₃, anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the electron-deficient alkene (1.0 eq) in anhydrous toluene.

    • Add Pd(OAc)₂ (5 mol%) and P(O-i-Pr)₃ (15 mol%) to the solution.

    • Add the TMM precursor (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Yield: 70-90%.

  • Diastereoselectivity: Often high, depending on the substrates.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈), to form an α,β-cyclopentenone.[9] The intramolecular version of this reaction is particularly powerful for the construction of bicyclic systems.[10]

Causality Behind Experimental Choices: The reaction proceeds through the formation of a stable alkyne-cobalt complex, which then coordinates to the alkene. Migratory insertion of carbon monoxide and subsequent reductive elimination yields the cyclopentenone product. The use of N-oxides, such as N-methylmorpholine N-oxide (NMO), can promote the reaction by facilitating CO dissociation from the cobalt complex, often allowing for milder reaction conditions.[9]

Experimental Protocol: Intramolecular Pauson-Khand Reaction [11]

This protocol describes the cyclization of a 1,6-enyne.

  • Materials: 1,6-enyne, dicobalt octacarbonyl (Co₂(CO)₈), anhydrous solvent (e.g., toluene or benzene), carbon monoxide (CO) atmosphere or a CO source.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne (1.0 eq) in the anhydrous solvent.

    • Add Co₂(CO)₈ (1.1 eq) and stir at room temperature for 1-2 hours to allow for complex formation.

    • Heat the reaction mixture under a CO atmosphere (balloon pressure) to 60-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-48 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Yield: 60-85%.

III. Radical Cyclizations: Harnessing Reactive Intermediates

Radical cyclizations provide a powerful method for the formation of cyclopentane rings, particularly for the synthesis of complex, polycyclic molecules. These reactions are often initiated by the generation of a radical from a suitable precursor, which then undergoes an intramolecular addition to a double or triple bond.

Causality Behind Experimental Choices: The success of a radical cyclization depends on the regioselectivity of the ring closure. According to Baldwin's rules, 5-exo-trig and 5-exo-dig cyclizations are generally favored. Tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a classic reagent system for these transformations.[12] The concentration of Bu₃SnH is kept low to favor cyclization over direct reduction of the initial radical.

Experimental Protocol: Tributyltin Hydride-Mediated Radical Cyclization [12][13]

This protocol outlines the cyclization of an ω-alkenyl halide.

  • Materials: ω-alkenyl halide (e.g., 6-iodo-1-hexene), tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN), anhydrous benzene or toluene.

  • Procedure:

    • To a refluxing solution of the ω-alkenyl halide (1.0 eq) and AIBN (0.1 eq) in anhydrous benzene, add a solution of Bu₃SnH (1.2 eq) in benzene dropwise over several hours using a syringe pump.

    • Continue to heat the reaction at reflux for an additional 1-2 hours after the addition is complete.

    • Monitor the reaction by GC or TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. The tin byproducts can be removed by various workup procedures.

  • Expected Yield: 70-90%.

IV. Ring-Closing Metathesis (RCM): A Modern Approach

Ring-closing metathesis has emerged as a highly versatile and powerful tool for the synthesis of cyclic compounds, including cyclopentenes, from acyclic diene precursors. The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has made this reaction a mainstay in modern organic synthesis.

Causality Behind Experimental Choices: The choice of catalyst is crucial for a successful RCM reaction. The second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and have a broader substrate scope than the first-generation catalysts. The reaction is typically run in a non-coordinating solvent, such as dichloromethane or toluene, at high dilution to favor the intramolecular cyclization over intermolecular oligomerization.

Experimental Protocol: Ring-Closing Metathesis of a 1,6-Diene

This protocol describes the synthesis of a cyclopentene derivative using a second-generation Grubbs catalyst.

  • Materials: 1,6-diene, second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium), anhydrous and degassed solvent (e.g., dichloromethane).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-diene (1.0 eq) in the anhydrous and degassed solvent to a concentration of 0.01-0.05 M.

    • Add the Grubbs catalyst (1-5 mol%) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (40 °C) for 2-12 hours.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Expected Yield: 85-99%.

V. Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route to a substituted cyclopentane is highly dependent on the target molecule's complexity, the desired stereochemistry, and the availability of starting materials. The following table provides a comparative summary of the key performance indicators for the methodologies discussed.

Synthetic RouteKey TransformationTypical Catalyst/ReagentTypical Yield (%)StereoselectivityKey AdvantagesKey Limitations
Intramolecular Aldol Condensation C-C bond formation via enolate cyclizationBase (e.g., NaOH, KOH)85-95Not generally stereoselectiveHigh yields, simple procedure, readily available starting materials.Limited to the synthesis of cyclopentenones from 1,4-dicarbonyls.
Pauson-Khand Reaction [2+2+1] cycloadditionCo₂(CO)₈, Other transition metals60-85Can be highly diastereoselective, especially intramolecularly. Asymmetric variants exist.Convergent, forms multiple C-C bonds in one step, excellent for bicyclic systems.Stoichiometric use of toxic cobalt carbonyl in classical methods, can have regioselectivity issues in intermolecular reactions.[9]
[3+2] Cycloaddition Formation of two C-C bonds from a 3-atom and a 2-atom componentPd(0) catalysts, Lewis acids70-90Can be highly diastereo- and enantioselective with chiral ligands.Convergent, can create multiple stereocenters with high control.Requires specific precursors for the 1,3-dipole equivalent.
Radical Cyclization Intramolecular addition of a radical to an unsaturated bondBu₃SnH/AIBN, other radical initiators70-90Diastereoselectivity depends on substrate and reaction conditions.Tolerant of many functional groups, mild reaction conditions.Use of toxic tin reagents, potential for side reactions (e.g., direct reduction).
Ring-Closing Metathesis Olefin metathesis of a 1,6-dieneGrubbs or Hoveyda-Grubbs catalysts85-99Stereochemistry of the starting diene is retained.Excellent yields, high functional group tolerance, commercially available catalysts.Requires the synthesis of a diene precursor, can be sensitive to impurities.

VI. Case Studies in Drug Development and Natural Product Synthesis

The utility of these synthetic routes is best illustrated through their application in the synthesis of complex, biologically active molecules.

Prostaglandins: The Corey Lactone Approach

The synthesis of prostaglandins, a class of potent lipid signaling molecules, has been a driving force in the development of new synthetic methodologies. The landmark synthesis of Prostaglandin F₂α by E.J. Corey relies on a key intermediate known as the "Corey lactone."[14] This bicyclic lactone serves as a rigid scaffold to control the stereochemistry of the cyclopentane core, from which the two side chains are elaborated. The synthesis of the Corey lactone itself involves a series of stereocontrolled transformations, including a Diels-Alder reaction to set up the initial stereocenters.[15]

G cluster_0 Corey Lactone Synthesis cluster_1 Prostaglandin F₂α Synthesis Bicyclo[2.2.1]heptene Bicyclo[2.2.1]heptene Corey Lactone Corey Lactone Bicyclo[2.2.1]heptene->Corey Lactone Multistep Sequence (Diels-Alder, Baeyer-Villiger, etc.) Elaboration of\nα-chain Elaboration of α-chain Corey Lactone->Elaboration of\nα-chain 1. Reduction 2. Wittig Reaction Prostaglandin F₂α Prostaglandin F₂α Elaboration of\nα-chain->Prostaglandin F₂α 1. Protection 2. Reduction 3. Horner-Wadsworth-Emmons 4. Deprotection

Carbocyclic Nucleosides: RCM and Convergent Strategies

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.[16] This modification enhances their metabolic stability. Ring-closing metathesis has proven to be a particularly effective strategy for the synthesis of the carbocyclic core of these molecules. Convergent synthetic approaches, where a pre-functionalized cyclopentane derivative is coupled with a nucleobase, are also widely employed.[17][18]

G

VII. Conclusion

The synthesis of substituted cyclopentanes remains a vibrant and evolving area of organic chemistry. While classical methods like the intramolecular aldol condensation continue to be valuable, modern catalytic approaches such as the Pauson-Khand reaction, [3+2] cycloadditions, and ring-closing metathesis have opened up new avenues for the efficient and stereocontrolled construction of these important carbocycles. The choice of synthetic strategy must be carefully considered based on the specific target molecule, with factors such as substrate availability, desired stereochemistry, and scalability playing a crucial role. As our understanding of these powerful reactions deepens, so too will our ability to synthesize the next generation of cyclopentane-containing natural products and pharmaceuticals.

VIII. References

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). Nature Communications. Retrieved March 21, 2026, from [Link]

  • Baran, P. S. (2005, February 9). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. Retrieved March 21, 2026, from [Link]

  • Corey, E. J. (1969). Synthesis of Prostaglandin F2α. SynArchive. Retrieved March 21, 2026, from [Link]

  • Trost, B. M., & Dong, G. (2006). Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions. Journal of the American Chemical Society, 128(37), 12359-12367. [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). Molecules. Retrieved March 21, 2026, from [Link]

  • Trost, B. M., & Dong, G. (2006). Palladium-Catalyzed Asymmetric [3 + 2] Trimethylenemethane Cycloaddition Reactions. Journal of the American Chemical Society, 128(37), 12359-12367. [Link]

  • Nakamura, E., & Yamago, S. (1999). [3+2] Cycloaddition of Trimethylenemethane and its Synthetic Equivalents. Accounts of Chemical Research, 32(10), 867-875. [Link]

  • [3+2] Cycloaddition of Trimethylenemethane and Its Synthetic Equivalents. (2004). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved March 21, 2026, from [Link]

  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved March 21, 2026, from [Link]

  • Pauson–Khand reaction. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Alkoxy group facilitated ring closing metathesis (RCM) of acyclic 1,6-dienes: Facile synthesis of non-racemic highly substituted cyclopentenols. (2006). Tetrahedron, 62(41), 9695-9702. [Link]

  • Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates. (2003). Journal of the American Chemical Society, 125(4), 1136-1143. [Link]

  • Co2(CO)8-Catalyzed Intramolecular Hetero-Pauson−Khand Reaction of Alkynecarbodiimide: Synthesis of (±)-Physostigmine. (2005). Organic Letters, 7(25), 5673-5676. [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2018). Molecules. Retrieved March 21, 2026, from [Link]

  • Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. (2010). Organic & Biomolecular Chemistry, 8(12), 2840-2844. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (2015). Tetrahedron Letters, 56(23), 3217-3220. [Link]

  • Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. (2013). International Journal of Scientific & Engineering Research, 4(7), 211-215.

  • Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. (2025). Journal of Advanced Materials and Technologies. Retrieved March 21, 2026, from [Link]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (2012). Journal of the American Chemical Society, 134(42), 17563-17572. [Link]

  • Recent Advances in the Catalytic Pauson-Khand-Type Reaction. (2006). Advanced Synthesis & Catalysis, 348(16-17), 2328-2336. [Link]

  • Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. (2010). Organic & Biomolecular Chemistry, 8(12), 2840-2844. [Link]

  • Recent Advances in the Pauson–Khand Reaction. (2017). Molecules. Retrieved March 21, 2026, from [Link]

  • Cyclopentene Synthesis from 1,3-Dienes via Base-Induced Ring Contraction of 3,6-Dihydro-2H-thiopyrans: Studies on Diastereoselection and Mechanism. (2001). The Journal of Organic Chemistry, 66(23), 7725-7735. [Link]

  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. (2011). Journal of the American Chemical Society, 133(42), 16754-16757. [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. (2017). Chemical Reviews, 117(11), 7137-7165. [Link]

  • Diastereoselectivity study of intramolecular Pauson-Khand reaction. (2019). Tetrahedron, 75(29), 3843-3850. [Link]

  • Intramolecular Aldol Reactions. (2024, July 30). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. (2005). UTC Scholar. Retrieved March 21, 2026, from [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg, Department of Chemistry. Retrieved March 21, 2026, from [Link]

  • Cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes. (1993). Organic Syntheses, 71, 155. [Link]

  • Practical metal- and additive-free methods for radical-mediated reduction and cyclization reactions. (2017). Green Chemistry, 19(1), 210-214. [Link]

  • Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. (2011). Journal of Molecular Structure: THEOCHEM, 991(1-3), 10-18. [Link]

Sources

Enantioselective HPLC Method Validation for Chiral Cyclopentane Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopentane derivatives, ranging from rigid spirocyclopenteneoxindoles to functionalized cyclopentane β -amino acids, are privileged scaffolds in modern drug discovery. Their ability to project substituents into specific 3D chemical space makes them highly valuable, yet their multiple contiguous stereocenters present a formidable analytical challenge[1]. Accurately determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of these compounds requires highly optimized and rigorously validated Enantioselective High-Performance Liquid Chromatography (HPLC) methods.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for cyclopentane derivatives, detailing the causality behind selector-analyte interactions, and outlines a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of a CSP cannot be arbitrary; it must be dictated by the specific functional groups and steric bulk of the target cyclopentane derivative.

Polysaccharide-Based CSPs (Amylose/Cellulose Derivatives)

Columns such as Chiralpak AD-H and Chiralcel OD-H are the gold standard for complex, bulky molecules like spirocyclopenteneoxindoles.

  • Mechanistic Causality: Chiral recognition is driven by the analyte's insertion into the chiral helical grooves of the polymer backbone. The separation relies on a combination of hydrogen bonding (via carbamate linkages), π−π interactions, and dipole-dipole stacking. Because spiro-oxindoles possess rigid, bulky aromatic systems, they interact differentially with these helical cavities, leading to high resolution[1].

Macrocyclic Antibiotics (Teicoplanin)

Teicoplanin-based CSPs are highly effective for unusual cyclic amino acids, including cyclopentane and cyclohexane analogues[3].

  • Mechanistic Causality: Teicoplanin contains multiple chiral centers, hydrophobic pockets, and hydrogen-bonding sites. When operating in reversed-phase or polar organic modes, the spatial arrangement of the cyclopentane ring dictates how deeply the enantiomer can penetrate the aglycone basket of the antibiotic, resulting in distinct retention times for R

    • and S -enantiomers.
Crown Ether-Based CSPs

Specifically designed for primary amines, such as cyclopentane β -amino acids.

  • Mechanistic Causality: These CSPs form host-guest inclusion complexes with the protonated primary amine of the analyte. Chiral differentiation arises from differing degrees of "methyl rotor locking" and steric hindrance within the chiral cavity of the crown ether, which directly impacts the entropy of complexation[4].

Table 1: Comparative Performance of CSPs for Cyclopentane Derivatives
CSP TypeTarget Cyclopentane DerivativePrimary Interaction MechanismTypical Mobile PhaseResolution ( Rs​ ) Potential
Polysaccharide (AD-H/OD-H) Spirocyclopenteneoxindoles, EstersInclusion, H-bonding, π−π Normal Phase (Hexane/IPA)Excellent ( Rs​>2.0 )
Teicoplanin Unusual cyclic α -/ β -amino acidsSteric fit, H-bonding, HydrophobicReversed Phase (MeOH/H 2​ O)Good to Excellent ( Rs​ 1.5 - 3.0)
Crown Ether Cyclopentane β -amino acidsHost-guest complexationAcidic Aqueous / MethanolModerate to Good ( Rs​ 1.2 - 2.0)

Method Development & Optimization Workflow

Before validation can occur, the method must be systematically developed. The workflow below illustrates the self-validating logic required to achieve baseline separation ( Rs​≥1.5 ).

G Start Target: Chiral Cyclopentane Screening CSP Screening (Polysaccharide, Teicoplanin) Start->Screening MobilePhase Mobile Phase Optimization Screening->MobilePhase Decision Rs > 1.5? MobilePhase->Decision Optimize Optimize Temp & Flow Rate Decision->Optimize No Validate ICH Q2(R2) Validation Decision->Validate Yes Optimize->MobilePhase

Fig 1: Logical workflow for enantioselective HPLC method development and validation.

Step-by-Step ICH Q2(R2) Validation Protocol

Once a method is developed, it must be validated according to ICH Q2(R2) standards to ensure it is fit for its intended purpose—specifically, the accurate quantification of enantiomeric impurities[2].

Step 1: Specificity and System Suitability
  • Procedure: Inject a blank (diluent), followed by the racemic mixture of the cyclopentane derivative, and finally the target enantiomer spiked with known synthetic impurities (e.g., methyleneindolinones).

  • Causality: This proves the detector signal is exclusively attributable to the target enantiomer. The system suitability criteria (typically Rs​≥1.5 , tailing factor ≤1.5 , and theoretical plates N>2000 ) ensure the column's thermodynamic efficiency is sufficient to prevent peak co-elution, which would artificially inflate the calculated %ee.

Step 2: Linearity and Range
  • Procedure: Prepare calibration standards of the minor enantiomer at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 1.5% relative to the nominal test concentration).

  • Causality: A linear regression coefficient ( R2≥0.999 ) confirms that the UV/Vis or MS detector response is directly proportional to the concentration of the enantiomer, ensuring that trace-level quantitation is mathematically sound.

Step 3: Accuracy and Precision (Combined Approach)
  • Procedure: Spike the pure major enantiomer with the minor enantiomer at three distinct levels (e.g., 0.1%, 0.5%, and 1.0%). Perform 3 replicate injections per level (9 determinations total).

  • Causality: As per ICH Q2(R2), a combined approach evaluates both the closeness of agreement between the true value and the found value (Accuracy/Recovery) and the degree of scatter (Precision/RSD). High recovery (90-110%) with low RSD ( ≤5% ) validates that the major enantiomer's massive peak tail does not integrate into the minor enantiomer's area.

Step 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Calculate LOD and LOQ based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) .

  • Causality: Establishes the absolute lower boundaries of the method's sensitivity, guaranteeing that absence of a peak truly means the enantiomeric impurity is below a safe threshold.

Step 5: Robustness (Risk-Based Evaluation)
  • Procedure: Deliberately induce small variations in method parameters: Column temperature ( ±2∘ C), Flow rate ( ±0.1 mL/min), and Mobile phase organic modifier ( ±2% ).

  • Causality: Validates the method's reliability during normal day-to-day usage across different laboratories or instruments. If Rs​ drops below 1.5 during a temperature shift, the method requires strict thermostatic control.

Experimental Data Summary: Case Study

To demonstrate the efficacy of this validation framework, Table 2 summarizes typical validation data for the separation of a spirocyclopenteneoxindole derivative using a Chiralpak AD-H column (n-hexane/i-PrOH, 90:10 v/v, 1.0 mL/min)[1].

Table 2: ICH Q2(R2) Validation Results for Spirocyclopenteneoxindole Enantiomers
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity ( Rs​ ) Rs​≥1.5 Rs​=2.8 (Baseline separation)Pass
Linearity ( R2 ) R2≥0.999 R2=0.9998 (Range: 0.05% - 2.0%)Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
Precision (RSD) ≤5.0% 1.8% (Intra-day), 2.4% (Inter-day)Pass
LOD / LOQ Signal/Noise ≥3 / ≥10 LOD = 0.015 μ g/mL / LOQ = 0.05 μ g/mLPass
Robustness Rs​≥1.5 under variationMin Rs​=2.4 at +2∘ C variationPass

References

  • Hyyryläinen, A. R. M., et al. "Chiral differentiation of some cyclopentane and cyclohexane β -amino acid enantiomers through ion/molecule reactions." Journal of the American Society for Mass Spectrometry, 2009.[4]

  • Zhang, J., et al. "Regio- and Diastereoselective Construction of Spirocyclopenteneoxindoles through Phosphine-Catalyzed [3 + 2] Annulation of Methyleneindolinone with Alkynoate Derivatives." The Journal of Organic Chemistry, 2017.[1]

  • Péter, A., et al. "High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase." Journal of Chromatography A, 1998.[3]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, 2023.[2]

Sources

A Researcher's Guide to Comparing Cytotoxicity of Novel Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the evaluation of the cytotoxic potential of novel chemical entities is a critical early-stage gatekeeper in the therapeutic development pipeline. This guide provides an in-depth comparison of key in vitro cytotoxicity assays, offering a practical framework for assessing the biological activity of novel cyclopentane derivatives. Cyclopentane scaffolds are of increasing interest in medicinal chemistry, and understanding their interaction with cellular systems is paramount for advancing safe and effective therapeutics.[1]

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each assay, providing the rationale for experimental choices and highlighting the unique insights each method can offer. By understanding the "why" behind the "how," researchers can design more robust experimental strategies and interpret their data with greater confidence.

The Foundational Assays: A Triad of Cellular Health Interrogation

A multi-faceted approach is essential when evaluating cytotoxicity. Relying on a single assay can provide a narrow and potentially misleading view of a compound's effects. Here, we compare three widely adopted and mechanistically distinct assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

MTT Assay: A Window into Mitochondrial Function

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a colorimetric readout of a cell population's metabolic activity.[2][3][4]

Principle of the Assay: The assay's foundation lies in the enzymatic activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, within viable cells.[2] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2][3] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[4]

Experimental Causality: The choice of the MTT assay is predicated on the hypothesis that a cytotoxic compound will compromise mitochondrial function, a central hub of cellular metabolism. A reduction in the purple formazan signal in treated cells compared to untreated controls indicates a decrease in metabolic activity, which can be a proxy for either cell death or a cytostatic effect (inhibition of proliferation).

Experimental Workflow for Cytotoxicity Screening

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with novel cyclopentane derivatives at various concentrations B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Perform specific cytotoxicity assay (MTT, LDH, or Apoptosis) D->E F Measure signal (absorbance, fluorescence, or luminescence) E->F G Calculate percentage of cytotoxicity or viability F->G H Determine IC50 values G->H

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Detailed Protocol: MTT Assay [3][5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel cyclopentane derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[3]

Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Permeability

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[6]

Principle of the Assay: LDH is a stable cytoplasmic enzyme present in all cells.[7] When the plasma membrane is compromised—a hallmark of necrosis and late-stage apoptosis—LDH is released into the extracellular space.[6] The assay measures LDH activity through a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[6] The NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which is measured spectrophotometrically.[6][7] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.

Experimental Causality: The LDH assay is chosen to specifically detect cytotoxicity that results from a loss of plasma membrane integrity. This provides a distinct and complementary endpoint to the MTT assay. For instance, a compound might induce necrosis, leading to a strong LDH release signal but a less pronounced immediate effect on mitochondrial metabolism.

Experimental Workflow for LDH Assay

A Cells seeded and treated with cyclopentane derivatives B Incubation period A->B C Centrifuge plate to pellet cells B->C D Carefully transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture to supernatant D->E F Incubate at room temperature, protected from light E->F G Add stop solution (optional, depending on kit) F->G H Measure absorbance (e.g., 490 nm) G->H

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay [6][7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.[7]

  • Reaction Mixture Addition: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Stop Solution (Optional): Some commercial kits require the addition of a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7]

Apoptosis Assays: Unveiling Programmed Cell Death

Apoptosis is a regulated process of programmed cell death that is crucial for tissue homeostasis.[8] Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells.[9][10] Several assays can detect the hallmark events of apoptosis.

Principle of the Assays:

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[10][11] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[12] This assay is often combined with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (necrotic or late-stage apoptotic cells), allowing for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[8]

  • Caspase Activity Assays: A family of proteases called caspases are the central executioners of apoptosis. These enzymes are activated in a cascade, with initiator caspases (e.g., caspase-8, -9) activating effector caspases (e.g., caspase-3, -7).[10] Caspase activity can be measured using substrates that release a fluorescent or luminescent signal upon cleavage by active caspases.[10]

Experimental Causality: The selection of apoptosis assays is driven by the need to understand the specific mechanism of cell death induced by the cyclopentane derivatives. If a compound reduces cell viability in the MTT assay without causing significant LDH release, it is likely inducing apoptosis. Apoptosis assays can confirm this hypothesis and provide insights into the specific apoptotic pathway involved (intrinsic vs. extrinsic).

Intrinsic (Mitochondrial) Apoptosis Pathway

A Cellular Stress / Compound Treatment B Bcl-2 family protein regulation (Bax/Bak activation) A->B C Mitochondrial outer membrane permeabilization (MOMP) B->C D Release of Cytochrome c into cytosol C->D E Apoptosome formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Activation of Caspase-9 (Initiator) E->F G Activation of Caspase-3, -7 (Executioner) F->G H Cleavage of cellular substrates G->H I Apoptosis (Cell Death) H->I

Caption: Simplified diagram of the intrinsic apoptosis pathway.

Detailed Protocol: Annexin V/PI Staining (for Flow Cytometry) [8]

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the cyclopentane derivatives as previously described.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin or accutase. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently-labeled Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The instrument will differentiate cell populations based on their fluorescence signals.

Comparative Data Analysis and Interpretation

The primary output for these assays is often the IC50 value, which represents the concentration of a compound that inhibits 50% of the measured response (e.g., metabolic activity, cell viability).

Table 1: Hypothetical Cytotoxicity Data for Novel Cyclopentane Derivatives on HeLa Cells (48h Treatment)

Compound IDDerivative TypeMTT Assay IC50 (µM)LDH Release (% of Max) at IC50Caspase-3/7 Activation (Fold Change) at IC50
CPD-001Cyclopentanone Oxime12.515%4.2
CPD-002Spiro-hydroquinone8.212%5.8
CPD-003Cyclopenta[b]quinoline> 100< 5%1.1
Doxorubicin(Control)0.825%6.5

Interpretation of Hypothetical Data:

  • CPD-001 and CPD-002 show moderate cytotoxicity in the MTT assay. The low LDH release coupled with significant caspase activation suggests that these compounds induce apoptosis.[9]

  • CPD-003 exhibits weak to no cytotoxic activity across all assays, indicating it is likely non-toxic at the tested concentrations.[13]

  • Doxorubicin , a known anticancer drug, serves as a positive control, demonstrating high potency and inducing apoptosis, as expected.

Conclusion: A Synergistic Approach to Cytotoxicity Profiling

The evaluation of novel cyclopentane derivatives requires a thoughtful and multi-pronged approach to cytotoxicity testing. The MTT assay provides a robust initial screen of metabolic activity, while the LDH assay offers a clear measure of membrane integrity and necrotic cell death. Apoptosis assays, such as Annexin V staining and caspase activity measurements, are indispensable for elucidating the mechanism of programmed cell death.

By integrating the data from these complementary assays, researchers can build a comprehensive cytotoxicity profile, enabling more informed decisions in the drug discovery and development process. This methodical approach ensures a deeper understanding of a compound's biological effects, ultimately guiding the selection of the most promising candidates for further preclinical investigation.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2025, June 30). Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Retrieved from [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic Cyclodepsipeptides and Cyclopentane Derivatives from a Plant-Associated Fungus Fusarium sp | Request PDF. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • SCIRP. (2016, March 28). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Retrieved from [Link]

  • PubMed. (2022, November 25). Cytotoxic Cyclodepsipeptides and Cyclopentane Derivatives from a Plant-Associated Fungus Fusarium sp. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • PubMed. (2021, January 1). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antiproliferative Evaluation of Some 2‐[2‐(2‐Phenylethenyl)‐cyclopent‐3‐en‐1‐yl]‐1,3‐benzothiazoles: DFT and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Investigation of Dimethylcyclopentane Derivatives as Potential Drug Candidates for Thyroid Disorders Using Computational Chemistry Methods. Retrieved from [Link]

  • PubMed. (2014, September 1). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery to the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid, a compound for which specific disposal information may not be readily available. In such cases, a conservative approach based on the chemical's structure and adherence to general hazardous waste principles is paramount. This ensures the safety of personnel and protects the environment.

The disposal of any chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) from the Environmental Protection Agency (EPA).[1][2][3] Therefore, it is crucial that this chemical is not disposed of in regular trash or down the sanitary sewer.[1][4]

Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a hazard assessment must be conducted based on its functional groups: a carboxylic acid, a ketone, an ether, and a cyclopentane ring.

  • Carboxylic Acid: This group suggests the compound is likely corrosive or an irritant.[5] Concentrated acids should be collected for disposal, while very dilute solutions (less than 10%) may be neutralizable if they do not contain other hazardous components.[6][7] However, without specific data, neutralization for drain disposal is not recommended.

  • Ketone & Ether: These functional groups are common in organic solvents. While not acutely toxic in this structure, they contribute to the overall chemical nature of the waste.

  • Aromatic and Aliphatic Rings: These components mean the compound is a carbon-based organic material.

Predicted Hazard Profile
PropertyPredicted HazardRationale
Physical State SolidBased on similar chemical structures.
Toxicity Unknown; treat as harmful.Prudent practice for novel or uncharacterized compounds.[9]
Corrosivity Likely irritant/corrosive.Presence of the carboxylic acid group.
Flammability Likely combustible, not highly flammable.The cyclopentane ring is flammable, but the overall molecule is large.[10]
Reactivity Generally stable.No highly reactive functional groups are present.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[5]

  • Body Protection: A standard lab coat should be worn.[5]

  • Work Area: All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[11]

Step-by-Step Disposal Protocol

This protocol is designed to ensure safe handling and full compliance with institutional and regulatory standards.

Step 1: Waste Segregation

Proper segregation is the most critical step in safe chemical waste management.[3][7]

  • Do NOT mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [6]

  • Specifically, keep this acidic organic solid separate from:

    • Bases and caustics[7]

    • Oxidizers[7]

    • Aqueous waste[12]

    • Halogenated solvents[12]

    • Biologically hazardous waste[13]

    • Radioactive waste[8]

Step 2: Containerization

Choose a container that is appropriate for solid chemical waste.

  • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[3][12] Do not use metal containers for acidic waste.[12][14]

  • If possible, use the original manufacturer's container.[8][12] If reusing a container, ensure any previous labels are completely defaced or removed.[8][15]

  • The container must be in good condition, with no cracks or leaks, and have a tightly fitting lid.[12][15] Keep the container closed at all times except when adding waste.[6]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.[2][3]

  • Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[12]

  • Clearly write the full chemical name: "trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid" . Do not use abbreviations or chemical formulas.[7][12]

  • List all constituents and their approximate percentages if it is a mixture.

  • Indicate the date when waste was first added to the container (the "accumulation start date").[4]

  • Include your name, lab number, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated waste collection area within your lab is known as a Satellite Accumulation Area (SAA).[2]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][3]

  • Store the waste container in a designated, secure location away from general traffic.

  • Use secondary containment (such as a plastic bin) to catch any potential leaks.[6]

  • Do not store more than 55 gallons of hazardous waste in your SAA.[2]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.[16]

  • Once the waste container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Do not allow waste to accumulate. Schedule regular pickups to minimize the amount of waste stored in your lab.[4][6]

Disposal of Empty Containers

An empty container that held this chemical must also be managed properly.

  • Rinse the container three times (triple-rinse) with a suitable solvent (e.g., water or acetone).[15]

  • The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal, but you must check with your institution's EHS guidelines.

  • After triple-rinsing and air-drying in a fume hood, completely deface all labels.[15] The container can then typically be disposed of in the regular laboratory glass or solid waste stream.[15][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid.

G start Start: Unused or Waste trans-2-(4-Methoxybenzoyl) cyclopentane-1-carboxylic acid assess Hazard Assessment: Treat as Hazardous Waste (Unknown Toxicity, Carboxylic Acid) start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate Waste: Isolate from bases, oxidizers, and other waste streams. ppe->segregate container Select Compatible Container: - Glass or HDPE - Secure Lid - Good Condition segregate->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date & PI Info container->label store Store in SAA: - Near point of generation - Secondary Containment - Keep Closed label->store pickup Request Pickup from EHS: Follow institutional procedures. store->pickup end End: Waste properly disposed by EHS. pickup->end

Caption: Decision workflow for hazardous chemical waste disposal.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety. Available at: [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Department of Chemistry. Available at: [Link]

  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health and Safety. Available at: [Link]

  • United States Department of Agriculture Agricultural Research Service. Acceptable Drain Disposal Procedures. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available at: [Link]

  • Unspecified University Resource. CLASSIFICATION OF WASTES AND THEIR DISPOSAL.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA Blog. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Available at: [Link]

  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Available at: [Link]

  • University of Alberta. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US). Available at: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet for a similar chemical compound. Available through Fisher Scientific's website.
  • University of Otago. Laboratory chemical waste disposal guidelines. Health and Safety. Available at: [Link]

  • Merck Millipore. Safety Data Sheet for a similar chemical compound. Available through Merck Millipore's website.
  • NextSDS. Chemical Substance Information for trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid. Available at: [Link]

  • PENTA s.r.o. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. Available at: [Link]

Sources

Personal protective equipment for handling trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Hazard Analysis: A Structure-Based Approach

To establish a robust safety protocol, we must first deconstruct the molecule to anticipate its potential hazards. The compound's reactivity and toxicological profile are primarily dictated by its two key functional groups: the cyclopentane carboxylic acid and the 4-methoxybenzoyl (aromatic ketone) moiety.

  • Carboxylic Acid Group: Carboxylic acids, such as the analogous cyclopentanecarboxylic acid, are known to be irritants. Direct contact can cause skin and serious eye irritation[1][2]. Inhalation of dusts or aerosols may lead to respiratory tract irritation[1][2].

  • Aromatic Ketone Group: The benzophenone substructure is common in organic chemistry. While the full toxicological properties of this specific compound have not been investigated, related compounds like 2-Hydroxy-4-methoxybenzophenone have undergone extensive study, indicating that systemic effects can occur at high doses, though it is not considered genotoxic[3]. The primary concern with aromatic ketones in a laboratory setting involves irritation and the potential for sensitization upon skin contact.

  • Solid State: As a solid, the primary exposure risk during handling is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to inadvertent contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following equipment is mandatory when handling trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in solid form or in solution.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and potential splashes of solutions, which can cause serious eye irritation[1][4].
Hand Protection Chemically impermeable gloves. For handling the solid, nitrile gloves are acceptable for short-duration tasks. For solutions, especially with organic solvents, butyl or Viton gloves are recommended due to the ketone group.Nitrile gloves offer good protection against bases, oils, and many solvents but can be weak against ketones[5]. Butyl and Viton provide superior resistance to ketones and organic solvents. Always inspect gloves for damage before use[4].
Body Protection A standard laboratory coat. An acid-resistant apron should be worn over the lab coat when handling larger quantities or concentrated solutions.Protects skin and personal clothing from contamination[4]. An apron provides an additional barrier against splashes of potentially corrosive or irritating solutions.
Respiratory Protection For weighing or procedures that may generate dust, use a NIOSH-approved N95 dust mask or a higher-grade respirator in a well-ventilated area. All solution-based work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling fine particles, which may cause respiratory irritation[1][4]. A fume hood is the primary engineering control for preventing inhalation of vapors from solutions.

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents. The following diagram and steps outline the standard operating procedure for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Response prep_1 Verify Fume Hood Certification prep_2 Locate & Check Safety Equipment (Eyewash, Shower) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh Solid Compound on Weigh Paper or in a Containment Vessel prep_3->handle_1 Begin Work handle_2 Carefully Transfer to Reaction Vessel handle_1->handle_2 handle_3 Add Solvent and Proceed with Reaction handle_2->handle_3 emergency_spill Spill Occurs handle_2->emergency_spill post_1 Decontaminate Glassware and Work Surfaces handle_3->post_1 Procedure Complete emergency_exposure Exposure Occurs handle_3->emergency_exposure post_2 Segregate & Label All Waste Streams post_1->post_2 post_3 Doff PPE Correctly (Gloves Last) post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 spill_action Alert Others & Evacuate if Necessary. Use Spill Kit for Containment. emergency_spill->spill_action exposure_action Skin: Wash with Soap & Water for 15 min. Eyes: Flush with Eyewash for 15 min. Seek Immediate Medical Attention. emergency_exposure->exposure_action

Caption: Standard operational workflow for handling the target compound.

Step-by-Step Protocol:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Confirm the location and accessibility of the nearest safety shower and eyewash station[6].

    • Put on all required PPE as detailed in the table above.

  • Handling Solid Compound:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.

    • Use a micro-spatula for transfers. Avoid scooping large amounts that could become airborne.

    • When weighing, use weigh paper or place the balance inside a ventilated enclosure if possible.

  • Handling Solutions:

    • When dissolving the compound, add solvents slowly to avoid splashing.

    • Keep all containers capped or covered when not in active use.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[1][6].

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice[6][7]. Remove contaminated clothing.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately[7].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1][6].

Decontamination and Waste Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a non-halogenated organic acid, this compound requires specific disposal procedures.

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Contaminated PPE (Gloves, Weigh Paper) & Unused Solid start->solid_waste liquid_waste Solutions & Rinsates (e.g., from glassware) start->liquid_waste solid_container Collect in a Labeled, Sealed Bag or Container for Solid Chemical Waste solid_waste->solid_container end Arrange for Pickup by Certified Waste Disposal solid_container->end waste_can Collect in a Designated 'Non-Halogenated Organic Waste' Container liquid_waste->waste_can waste_can_check Ensure Container is: - Compatible Material (e.g., HDPE) - Properly Labeled - Kept Closed waste_can->waste_can_check waste_can->end Final Disposal

Caption: Waste segregation and disposal decision tree.

Disposal Protocol:
  • Classification: This compound is a non-halogenated organic acid. Waste streams containing it should be classified as non-halogenated organic waste[8][9]. Do not mix with halogenated solvent waste, as this significantly increases disposal costs and complexity[10][11].

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated container for "Non-Halogenated Waste"[8].

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and kept tightly closed when not in use[8].

    • The container must be clearly labeled with the words "Hazardous Waste" and a list of its chemical contents[10][11]. Do not use abbreviations[8].

  • Solid Waste:

    • Collect contaminated consumables such as gloves, weigh paper, and TLC plates in a separate, clearly labeled plastic bag or solid waste container.

    • Dispose of any unneeded solid compound in the same manner.

  • Prohibitions:

    • DO NOT dispose of any organic solvents or the compound down the sink[8].

    • DO NOT mix with incompatible waste streams such as strong acids, bases, or oxidizers[8][10].

By following these detailed PPE, handling, and disposal protocols, researchers can effectively manage the risks associated with trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid and ensure a safe laboratory environment.

References

  • Personal protective equipment for handling MEK-IN-4 - Benchchem. (n.d.).
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions. (n.d.).
  • Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).
  • Liquid waste - Chimactiv - AgroParisTech. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • chemical waste management: combining compatible used organic solvents. (2025, August 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Abstract for TR-597 - National Toxicology Program - NIH. (2025, June 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 18).
  • Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem - NIH. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.